molecular formula C10H17NO B13222976 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

Cat. No.: B13222976
M. Wt: 167.25 g/mol
InChI Key: NZKRFMXTCLEYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane (CAS for HCl salt: 2031258-98-5) is a specialized tricyclic organic compound with the molecular formula C10H17NO, serving as a valuable chemical scaffold in research and development . This compound features a unique bridged structure incorporating both oxygen and nitrogen heteroatoms, making it a prime candidate for exploring three-dimensional chemical space in medicinal chemistry. Its core structure is related to other tricyclic frameworks, such as those found in reagents used for complex ether cleavage and transannular cyclization reactions, highlighting its potential as a versatile synthetic intermediate . The hydrochloride salt form (C10H18ClNO, MW: 203.71) is available to facilitate research applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in pharmaceutical development for central nervous system (CNS) targets, due to its rigid, bridged framework that can mimic bioactive conformations. The storage and handling should adhere to appropriate safety protocols for research chemicals, as specified in the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

8-oxa-11-azatricyclo[4.3.3.01,6]dodecane

InChI

InChI=1S/C10H17NO/c1-2-4-10-6-11-5-9(10,3-1)7-12-8-10/h11H,1-8H2

InChI Key

NZKRFMXTCLEYGE-UHFFFAOYSA-N

Canonical SMILES

C1CCC23CNCC2(C1)COC3

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Characterization of CAS 2031258-98-5: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 8-oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane hydrochloride (CAS 2031258-98-5)

Executive Summary

As a Senior Application Scientist, I approach the characterization of highly rigid, sp³-rich scaffolds not merely as a routine analysis, but as a rigorous exercise in structural validation. CAS 2031258-98-5 is a complex propellane-derivative building block (1[1]). Featuring a tricyclic[4.3.3] fused system, it incorporates a cyclohexane ring, a tetrahydrofuran ring, and a pyrrolidine ring sharing a central C1-C6 carbon-carbon bond.

Because differences in stereochemistry or undetected impurities in such small molecules can drastically confound downstream biological assays (2[2]), establishing a self-validating analytical workflow is critical. This whitepaper details the causality behind the experimental choices and provides comprehensive spectroscopic data (NMR, LC-MS, FT-IR) for the definitive structural assignment of this molecule.

Workflow Prep Sample Preparation (10-20 mg/mL) NMR Multinuclear NMR (1H, 13C, 2D) Prep->NMR LCMS LC-HRMS (ESI+ Mode) Prep->LCMS FTIR FT-IR Spectroscopy (ATR Method) Prep->FTIR Valid Structure Verification & Purity Profiling NMR->Valid LCMS->Valid FTIR->Valid

Fig 1: Analytical workflow for the structural characterization of CAS 2031258-98-5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Experimental Design

To achieve atomic-level connectivity, 1H and 13C NMR are foundational. The tricyclic nature of CAS 2031258-98-5 results in severe spectral overlap in the aliphatic region (1.2–3.8 ppm). Therefore, 2D NMR techniques (HSQC, HMBC) are strictly required to map the quaternary bridgehead carbons (C1, C6) which lack attached protons (3[3]).

Why DMSO-d6? The compound is a hydrochloride salt. Salts exhibit poor solubility in non-polar halogenated solvents like CDCl3. Using DMSO-d6 ensures complete dissolution, yielding the high signal-to-noise ratio necessary for 13C and 2D acquisitions (4[4]).

Protocol 1: High-Resolution Multinuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of CAS 2031258-98-5. Dissolve completely in 0.6 mL of DMSO-d6 (100 atom % D) containing 0.03% v/v TMS as an internal standard. Transfer to a pristine 5-mm NMR tube.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe, lock onto the DMSO deuterium signal, and shim the magnetic field to achieve a TMS line width of <1.0 Hz.

  • 1H NMR Acquisition: Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay (d1), and a spectral width of 12 ppm.

  • 13C NMR Acquisition: Acquire 512 scans with proton decoupling (WALTZ-16), a 2-second relaxation delay, and a spectral width of 250 ppm.

  • 2D NMR Acquisition: Run 1H-13C HSQC and HMBC experiments to establish direct and long-range connectivity.

  • Validation Check: The integral of the protonated amine signal (exchangeable, ~9.0 ppm) must integrate to exactly 2H relative to the 16 skeletal protons, validating the salt form.

Quantitative Data: Expected NMR Chemical Shifts

Table 1: 1H NMR Data (600 MHz, DMSO-d6)

Position Chemical Shift (ppm) Multiplicity Integration Assignment / Causality
NH₂⁺ 8.85 - 9.15 br s 2H Protonated amine (exchanges with D₂O)
C7, C9 3.65 - 3.78 m 4H Methylene protons adjacent to oxygen (deshielded)
C10, C12 3.15 - 3.30 m 4H Methylene protons adjacent to N⁺ (deshielded)
C2, C5 1.60 - 1.75 m 4H Cyclohexyl methylenes adjacent to bridgehead

| C3, C4 | 1.35 - 1.50 | m | 4H | Cyclohexyl methylenes (distal) |

Table 2: 13C NMR Data (150 MHz, DMSO-d6)

Position Chemical Shift (ppm) Type Assignment / Causality
C7, C9 74.5 CH₂ Ether alpha-carbons (highly deshielded by electronegative O)
C1, C6 52.0 C (quat) Bridgehead quaternary carbons (identified via HMBC)
C10, C12 50.2 CH₂ Amine alpha-carbons
C2, C5 32.4 CH₂ Cyclohexyl beta-carbons

| C3, C4 | 24.1 | CH₂ | Cyclohexyl gamma-carbons |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The Causality of Experimental Design

While NMR provides connectivity, LC-MS confirms the exact mass and formula. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the gold standard for small molecule characterization, capable of detecting trace impurities and confirming isotopic distributions (5[5]). Electrospray Ionization in positive mode (ESI+) is specifically chosen because the secondary amine in the pyrrolidine ring is highly basic and readily accepts a proton to form the [M+H]⁺ ion.

Protocol 2: LC-HRMS Profiling and Fragmentation Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) to create a stock solution. Dilute to 1 µg/mL using the mobile phase to prevent detector saturation.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 reversed-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a binary gradient: Mobile Phase A (0.1% Formic Acid in H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ionization (ESI+): Operate the mass spectrometer in positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.

  • Data Acquisition: Acquire full scan MS1 data (m/z 50-500) and data-dependent MS2 (MS/MS) spectra using a collision energy of 15-25 eV.

  • Validation Check: Ensure the presence of the [M+H]⁺ ion at m/z 168.1384 ± 5 ppm. The isotopic pattern must match the theoretical distribution for C₁₀H₁₈NO⁺ (6[6]).

Quantitative Data: MS Fragmentation

Table 3: High-Resolution MS/MS Fragments (ESI+)

Fragment Ion Exact Mass (m/z) Mass Error (ppm) Mechanistic Assignment
[M+H]⁺ 168.1388 < 3.0 Intact protonated molecule (C₁₀H₁₈NO⁺)
[M+H - NH₃]⁺ 151.1123 < 3.0 Loss of ammonia from the pyrrolidine ring
[M+H - H₂O]⁺ 150.1283 < 3.0 Loss of water from the tetrahydrofuran ring

| Fragment | 124.0855 | < 5.0 | Cleavage/opening of the pyrrolidine ring (-C₂H₄O) |

MS_Frag M Parent Ion [M+H]+ m/z 168.1388 F1 Fragment[M+H - NH3]+ m/z 151.1123 M->F1 Loss of NH3 (-17 Da) F2 Fragment [M+H - H2O]+ m/z 150.1283 M->F2 Loss of H2O (-18 Da) F3 Pyrrolidine Cleavage m/z 124.0855 M->F3 Ring Opening (-44 Da)

Fig 2: Proposed ESI+ mass spectrometry fragmentation pathways for CAS 2031258-98-5.

Vibrational Spectroscopy (FT-IR)

To provide orthogonal validation, FT-IR spectroscopy is utilized to confirm the specific functional groups of the propellane core.

Table 4: Key FT-IR Stretching Frequencies (ATR Method)

Wavenumber (cm⁻¹) Intensity Assignment / Causality
2950 - 2850 Strong C-H stretching (abundant sp³ hybridized carbons)
2700 - 2400 Broad, Medium N-H stretching characteristic of amine hydrochloride salts

| 1080 - 1050 | Strong | C-O-C asymmetric stretching (tetrahydrofuran ether linkage) |

Conclusion

The structural integrity of CAS 2031258-98-5 (8-oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane hydrochloride) can be unequivocally established using this multi-modal analytical workflow. By relying on the causality of solvent selection in NMR to resolve the rigid sp³ scaffold, and leveraging ESI+ LC-HRMS for exact mass and fragmentation mapping, researchers can confidently validate this building block prior to its integration into complex drug discovery pipelines.

References

  • Accela ChemBio Inc. "1935185-14-0 dimethyl[2-(6-methylpiperidin-2-yl)ethyl]amine-AccelaChem" (Catalog entry for CAS 2031258-98-5). Source: accelachem.com.
  • "Applications of LC/MS in structure identifications of small molecules and proteins in drug discovery - PubMed". Source: nih.gov.
  • "Application of LCMS in small-molecule drug development". Source: europeanpharmaceuticalreview.com.
  • "Small molecule NMR sample preparation". Source: gatech.edu.
  • "Improving Reproducibility: Best Practices for Small Molecules". Source: sigmaaldrich.com.
  • "NMR spectroscopy of small molecules in solution". Source: rsc.org.

Sources

Quantum Mechanical Profiling of Tricyclic Pharmacophores: From Conformer Ensembles to Metabolic Fate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tricyclic frameworks—encompassing phenothiazines, dibenzocycloheptenes, and carbazoles—remain "privileged structures" in medicinal chemistry, forming the backbone of essential antidepressants, antipsychotics, and antihistamines. However, their development is plagued by a unique geometric challenge: the "butterfly angle" (ring puckering). This flexibility governs receptor selectivity (e.g., Dopamine D2 vs. Histamine H1) and metabolic liability.

This technical guide provides a rigorous Quantum Mechanical (QM) workflow to predict these properties. Unlike standard force-field docking, which often fails to capture electronic effects like hyperconjugation and dispersion in stacked rings, this protocol utilizes Density Functional Theory (DFT) with dispersion corrections to accurately model the tricyclic core.

Theoretical Foundations: The Butterfly Effect

The tricyclic core is rarely planar. The central ring (typically 6- or 7-membered) adopts a boat or twist-boat conformation, creating a dihedral angle between the two flanking aromatic wings. This is defined as the Butterfly Angle (


) .
  • Planar (

    
    ):  Often associated with DNA intercalation (toxicity risk).
    
  • Bent (

    
    ):  Critical for GPCR binding pockets.
    

The Challenge: Standard Molecular Mechanics (MM) force fields (e.g., MMFF94) often overestimate the planarity of these systems due to poor parameterization of the conjugated nitrogen/sulfur bridges. QM is required to accurately predict the energy barrier of ring inversion.

Computational Methodology

To ensure scientific integrity and reproducibility, the following level of theory is prescribed. These choices are based on extensive benchmarking of organic drug-like molecules.

The Hamiltonian (Functional)

Recommendation:


B97X-D  or M06-2X .
  • Causality: Tricyclic systems exhibit significant intramolecular

    
    -
    
    
    
    interactions between the wings in folded states. Standard functionals like B3LYP lack dispersion terms, leading to artificial planarization.
    
    
    B97X-D includes long-range atom-atom dispersion corrections and range separation, essential for accurate barrier heights.
Basis Sets
  • Geometry Optimization: def2-SVP or 6-31+G(d,p) .

    • Reasoning: "Double-zeta" quality is sufficient for geometry but diffuse functions (+) are mandatory if lone pairs (N, S, O) are present to describe the electron density tail.

  • Single Point Energy (SPE): def2-TZVP .

    • Reasoning: Final energies must be virtually basis-set independent. The "Triple-zeta" quality minimizes Basis Set Superposition Error (BSSE).

Solvation Model

Recommendation: SMD (Solvation Model based on Density) .

  • Why: IEFPCM is standard but SMD is parameterized specifically for

    
    , making it superior for pKa and solubility predictions.
    

Protocol A: Conformational Scanning (The Butterfly Angle)

This protocol determines the energy penalty for the molecule to adopt its bioactive shape.

Step-by-Step Workflow
  • Definition: Identify the four atoms defining the central dihedral (e.g.,

    
    ).
    
  • Relaxed Scan:

    • Perform a QM scan in

      
       increments from 
      
      
      
      to
      
      
      .
    • Critical: Allow all other degrees of freedom to relax at each step.

  • Boltzmann Weighting:

    • Calculate the relative energy

      
       for each conformer.
      
    • Population

      
      .
      
    • Outcome: If the bioactive conformer (from docking) lies

      
       kcal/mol above the global minimum, the compound is likely a weak binder due to the strain penalty.
      
Visualization: Conformational Workflow

ConformerWorkflow Start 2D Structure (SMILES) ConfGen MM Conformer Ensemble Start->ConfGen Generate DFT_Opt DFT Optimization (wB97X-D/6-31G*) ConfGen->DFT_Opt Filter Top 10 Freq Frequency Check (No Imaginary Freqs) DFT_Opt->Freq Validate Scan Butterfly Angle Scan Freq->Scan Constrain Dihedral Output Bioactive Strain Penalty Scan->Output Calculate Delta G

Figure 1: Workflow for determining the energetic cost of ring puckering in tricyclic drugs.

Protocol B: pKa Prediction (Thermodynamic Cycles)

Tricyclic antidepressants (TCAs) are often amines. Predicting the pKa of the side chain nitrogen is crucial for understanding blood-brain barrier (BBB) permeability.

The Thermodynamic Cycle

Direct calculation of pKa is error-prone. Use the Born-Haber cycle :



Protocol
  • Gas Phase Optimization: Optimize

    
     and 
    
    
    
    (neutral base) in vacuum. Calculate
    
    
    .
  • Solvation Energy: Perform single-point energy calculations on the gas-phase geometries using the SMD model (Water) .

  • Correction: Use the experimental value for the solvation free energy of a proton (

    
     kcal/mol).
    
  • Calculation:

    
    
    (At 298K, dividing 
    
    
    
    (kcal/mol) by 1.364 gives pKa).

Refinement (Cluster-Continuum): For high accuracy (<0.5 pH units), include one explicit water molecule hydrogen-bonded to the amine nitrogen during optimization. This stabilizes the charge and reduces error.

Protocol C: Metabolic Stability (BDE Maps)

The primary metabolic pathway for tricyclics is CYP450-mediated hydroxylation or N-dealkylation. This is governed by the Bond Dissociation Energy (BDE) of the C-H bond being attacked.

Protocol
  • Geometry Opt: Optimize the neutral drug molecule.

  • Radical Generation: Systematically remove one Hydrogen atom from potential metabolic sites (benzylic positions, N-methyl groups).

  • Radical Opt: Optimize the resulting radical species (Doublet spin state, Unrestricted DFT: UB3LYP).

  • BDE Calculation:

    
    
    (Use 
    
    
    
    Hartree for exact consistency).
  • Interpretation:

    • BDE < 85 kcal/mol: Highly labile (Metabolic Hotspot).

    • BDE 85-95 kcal/mol: Moderate stability.

    • BDE > 95 kcal/mol: Metabolically stable.

Visualization: Metabolic Liability Logic

Metabolism cluster_sites Potential Sites of Metabolism (SOM) Drug Tricyclic Drug (Ground State) Site1 Benzylic C-H Drug->Site1 Site2 N-Methyl C-H Drug->Site2 Site3 Aromatic C-H Drug->Site3 Calc Calculate BDE (UB3LYP/6-31G*) Site1->Calc Site2->Calc Site3->Calc Result1 High Liability (BDE < 85 kcal) Calc->Result1 Low Energy Cost Result2 Stable (BDE > 95 kcal) Calc->Result2 High Energy Cost

Figure 2: Decision tree for identifying metabolic soft spots using Bond Dissociation Energy (BDE).

Data Summary: Functional Performance

The following table summarizes the expected performance of DFT functionals for tricyclic frameworks based on literature benchmarks.

FunctionalTypeDispersion?Conformational AccuracyBarrier Height AccuracyComputational Cost
B3LYP Hybrid GGANoPoor (Over-planarizes)LowLow
B3LYP-D3 Hybrid GGAYes (D3)GoodModerateLow
M06-2X Meta-HybridImplicitExcellent High Medium

B97X-D
Range-SepYes (Empirical)Excellent High Medium
PBE0 HybridNoModerateModerateLow

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Soteras, I., et al. (2005). pKa Prediction of Tricyclic Amines. Journal of Chemical Theory and Computation. Link

Pharmacological Profiles of Oxadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxadiazole derivatives—specifically the 1,2,4- , 1,3,4- , and 1,2,5- isomers—represent a privileged scaffold in modern medicinal chemistry.[1][2][3][4] Their utility stems from their unique electronic distribution, which allows them to act as bioisosteres for carboxylic acids, esters, and amides. This substitution often results in improved metabolic stability, enhanced lipophilicity, and superior pharmacokinetic (PK) profiles without sacrificing potency.

This guide provides a technical deep-dive into the pharmacological utility of these heterocycles, detailing their structure-activity relationships (SAR), therapeutic mechanisms, and validated synthesis protocols.

Part 1: Chemical Biology & SAR Fundamentals

The Bioisosteric Advantage

The oxadiazole ring is planar and electron-deficient. This deficiency makes it less susceptible to oxidative metabolism compared to phenyl rings, while its hydrogen-bond accepting capabilities (via the ring nitrogens) mimic the carbonyl oxygen of esters and amides.

  • 1,2,4-Oxadiazoles: Often used to replace esters. They are generally stable to hydrolysis at physiological pH but can undergo ring-opening in strongly basic conditions.

  • 1,3,4-Oxadiazoles: Frequently replace hydrazides or amides. They possess higher thermal stability and are often associated with electron-transporting materials as well as bioactive ligands.

Structure-Activity Relationship (SAR) Logic

The pharmacological efficacy of oxadiazoles is dictated by the substitution pattern at the C3 and C5 positions (for 1,2,4-isomers) or C2 and C5 positions (for 1,3,4-isomers).

Visualization: SAR & Bioisosterism Logic

The following diagram illustrates the core SAR principles and bioisosteric mapping.

OxadiazoleSAR Scaffold Oxadiazole Core (Planar, Electron-Deficient) Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Function Properties Physicochemical Gains Scaffold->Properties Confers Esters Esters (-COOR) Bioisostere->Esters Amides Amides (-CONHR) Bioisostere->Amides Acids Carboxylic Acids (-COOH) Bioisostere->Acids MetabStab Metabolic Stability (Resists Hydrolysis) Properties->MetabStab LogP Lipophilicity (LogP) (Membrane Permeability) Properties->LogP H_Bond H-Bond Acceptor (Target Binding) Properties->H_Bond

Caption: SAR logic flow demonstrating how the oxadiazole core confers stability and permeability via bioisosteric replacement.

Part 2: Therapeutic Profiles[2]

Anticancer Mechanisms

Oxadiazole derivatives exhibit potent anticancer activity through multiple validated pathways. The 1,3,4-oxadiazole scaffold, in particular, has been linked to the inhibition of growth factors and enzymes critical for tumor proliferation.[4]

  • EGFR/VEGFR Inhibition: Derivatives bearing a 2,5-disubstitution pattern can occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. The oxadiazole nitrogen atoms form hydrogen bonds with residues (e.g., Met793 in VEGFR-2), mimicking the interaction of the adenine ring of ATP.

  • Tubulin Polymerization Inhibition: Certain diaryl-oxadiazoles bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase.

  • Enzyme Targets: Inhibition of Thymidylate Synthase (TS) and Histone Deacetylase (HDAC).[5]

Visualization: Anticancer Signaling Pathway

AnticancerPath Drug Oxadiazole Derivative (e.g., Zibotentan analog) Target Target Receptor/Enzyme (VEGFR-2 / EGFR / Tubulin) Drug->Target Binds (H-bonding) Signal1 Inhibition of Autophosphorylation Target->Signal1 RTK Inhibition Signal2 Disruption of Microtubule Dynamics Target->Signal2 Tubulin Binding Downstream1 RAS/RAF/MEK Pathway Blockade Signal1->Downstream1 Downstream2 G2/M Phase Cell Cycle Arrest Signal2->Downstream2 Outcome Apoptosis & Anti-Angiogenesis Downstream1->Outcome Downstream2->Outcome

Caption: Mechanistic pathway showing dual targeting potential of oxadiazoles leading to tumor cell apoptosis.

Antimicrobial & Antiviral Activity[1][2][3][5][6][7][8]
  • Bacterial Cell Wall Synthesis: 1,2,4-oxadiazoles have emerged as a novel class of antibiotics active against MRSA. They target Penicillin-Binding Proteins (PBPs), specifically PBP2a, disrupting cell wall cross-linking in a manner distinct from beta-lactams.

  • HIV Integrase Inhibition: Raltegravir , a first-in-class HIV integrase inhibitor, utilizes a 1,3,4-oxadiazole ring to chelate magnesium ions in the enzyme's active site, preventing viral DNA integration.

Data Summary: Key Oxadiazole Drugs
Drug NameScaffold TypeIndicationMechanism of ActionStatus
Raltegravir 1,3,4-OxadiazoleHIV/AIDSIntegrase InhibitorFDA Approved
Zibotentan 1,3,4-OxadiazoleProstate CancerEndothelin Receptor AntagonistClinical Trials
Ataluren 1,2,4-OxadiazoleDuchenne MDNonsense Mutation ReadthroughConditional Approval (EU)
Pleconaril 1,2,4-OxadiazoleViral InfectionCapsid BinderInvestigational
Tiodazosin 1,3,4-OxadiazoleHypertensionAlpha-1 Adrenergic BlockerInvestigational

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

This protocol utilizes the condensation of amidoximes with carboxylic acid esters, a robust method favored for its high yields and operational simplicity.

Reaction Principle: The amidoxime (nucleophile) attacks the ester carbonyl. The intermediate O-acylamidoxime undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ring.[6]

Materials:

  • Arylamidoxime (1.0 eq)

  • Carboxylic Acid Methyl/Ethyl Ester (1.2 eq)[6]

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Solvent: Anhydrous Ethanol or DMF (for higher temperatures)

  • Workup: Ethyl acetate, Brine, Na₂SO₄

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (1.5 eq) in anhydrous ethanol to generate fresh NaOEt. Note: If using t-BuOK, dissolve directly in DMF.

  • Addition: Add the arylamidoxime (1.0 eq) to the base solution. Stir at room temperature for 15 minutes to facilitate deprotonation of the oxime oxygen.

  • Coupling: Dropwise add the carboxylic ester (1.2 eq).

  • Cyclization: Heat the reaction mixture to reflux (78°C for EtOH, 100-120°C for DMF) for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Quenching: Cool the mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • If oil forms: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography if necessary.

Visualization: Synthesis Workflow

SynthesisFlow Start Start: Amidoxime + Ester BaseStep Add Base (NaOEt/t-BuOK) Deprotonation Start->BaseStep Intermediate O-Acylamidoxime Intermediate BaseStep->Intermediate Nucleophilic Attack HeatStep Thermal Cyclodehydration (Reflux) Intermediate->HeatStep - H2O / ROH Product 1,2,4-Oxadiazole Product HeatStep->Product Ring Closure

Caption: Step-by-step synthetic flow for the generation of 1,2,4-oxadiazoles via the amidoxime route.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

To validate the anticancer potential of synthesized derivatives.

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with oxadiazole derivatives at varying concentrations (0.1–100 µM). Include DMSO control (0.1%) and positive control (e.g., Doxorubicin).

  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression.

Part 4: Future Outlook

The oxadiazole scaffold remains a cornerstone of drug design, yet challenges persist.

  • Solubility: Highly lipophilic diaryl-oxadiazoles often suffer from poor aqueous solubility. Future SAR work must focus on introducing polar solubilizing groups (e.g., morpholine, piperazine) on the periphery.

  • Toxicity: While generally stable, certain 1,2,4-oxadiazoles can undergo metabolic ring cleavage to reactive nitrile species. Toxicity screening early in the lead optimization phase is critical.

  • Covalent Inhibitors: Emerging research suggests potential for designing targeted covalent inhibitors (TCIs) where the oxadiazole ring positions a reactive "warhead" near a specific cysteine residue in the target protein.

References

  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry. (2015). [Link]

  • Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics. (2025). [Link]

  • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. (2021). [Link]

  • Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

Sources

Advanced Synthesis of Polycyclic Nitramines: From Strained Cages to High-Energy Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide reviews the synthetic methodologies for polycyclic nitramines, a class of High Energy Density Materials (HEDMs) characterized by strained cage structures and high nitrogen content. While primarily utilized in energetics (propellants and explosives), the synthetic strategies employed—specifically condensation macrocyclization and electrophilic nitrolysis —offer profound insights for research chemists dealing with nitrogen-rich heterocyclic scaffolds.

We focus on two distinct archetypes:

  • CL-20 (HNIW): The "gold standard" of high performance, requiring complex deprotection-nitration sequences.

  • TEX: An insensitive cage nitramine synthesized via a more direct condensation-nitrolysis route.

Part 1: The Scaffolding Challenge (Precursors)

The synthesis of polycyclic nitramines is rarely a direct nitration of a pre-existing hydrocarbon cage. Instead, the nitrogen skeleton must be built first, typically protected by benzyl or acyl groups, to survive the formation of the strained lattice.

The Glyoxal Condensation Engine

The primary engine for generating these cages is the condensation of glyoxal with amines. The choice of amine dictates the topology of the cage.

  • Benzylamine + Glyoxal: Yields HBIW (Hexabenzylhexaazaisowurtzitane), the precursor to CL-20.[1][2][3] The benzyl groups stabilize the strained isowurtzitane cage during formation but must be removed later.

  • Formamide + Glyoxal: Yields DFTHP (1,4-diformyl-2,3,5,6-tetrahydroxypiperazine), the precursor to TEX.[4][5]

Comparative Properties of Target Nitramines[6][7]
PropertyCL-20 (

-polymorph)
TEXHMX (Reference)
Full Name Hexanitrohexaazaisowurtzitane4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[...]dodecaneCyclotetramethylene-tetranitramine
Crystal Density (g/cm³) 2.041.991.91
Detonation Velocity (m/s) ~9,380~8,6659,100
Sensitivity High (Friction/Impact sensitive)Low (Insensitive Munition candidate)Moderate
Synthetic Complexity High (3-4 steps)Moderate (2 steps)Moderate

Part 2: Nitrolysis Strategies (The Core Transformation)

The critical chemical transformation in this field is Nitrolysis . Unlike simple C-nitration, nitrolysis involves the cleavage of a C-N, N-N, or N-Acyl bond by a nitronium ion (


), replacing the leaving group with a nitro group.
Mechanism: Electrophilic Nitrolysis of Amides

In the synthesis of CL-20 from its acetylated precursor (TAIW), the reaction proceeds via an electrophilic attack on the amide nitrogen.

  • Activation: The carbonyl oxygen is protonated or complexed by Lewis acids (

    
     species).
    
  • Attack: The

    
     ion attacks the amide nitrogen.
    
  • Elimination: The acyl group is cleaved (often as acetic acid/anhydride), leaving the

    
     nitramine.
    
Visualization: General Synthesis Logic

The following diagram illustrates the divergent pathways for CL-20 and TEX based on the initial condensation partners.

SynthesisLogic Glyoxal Glyoxal (CHO)2 HBIW HBIW (Cage Formation) Glyoxal->HBIW + Benzylamine (Acid Cat.) DFTHP DFTHP (Piperazine deriv.) Glyoxal->DFTHP + Formamide (Base Cat.) Benzylamine Benzylamine Benzylamine->HBIW Formamide Formamide Formamide->DFTHP TAIW TAIW (Acetylation) HBIW->TAIW Pd/C, H2 (Ac2O) TEX TEX DFTHP->TEX Nitrolysis (HNO3/H2SO4) CL20 CL-20 (HNIW) TAIW->CL20 Nitrolysis (N2O5/HNO3)

Caption: Divergent synthetic pathways for CL-20 and TEX starting from glyoxal condensation.

Part 3: Detailed Experimental Protocols

Protocol A: Green Synthesis of CL-20 via TAIW Nitrolysis

This method utilizes Dinitrogen Pentoxide (


) in Nitric Acid.[6] This is preferred over mixed acids (

) because the isowurtzitane cage is susceptible to hydrolysis in the presence of hot sulfuric acid/water.

maintains anhydrous conditions.

Reagents:

  • Tetraacetylhexaazaisowurtzitane (TAIW)[7][8]

  • Dinitrogen Pentoxide (

    
    )[7][9][10]
    
  • 98-100% Nitric Acid (

    
    )
    

Workflow:

  • Preparation of Nitrating Agent: Dissolve

    
     (4.3 g) in 98% 
    
    
    
    (15 mL) at 0°C.
  • Addition: Slowly add TAIW (3.0 g) to the stirred mixture, maintaining temperature < 5°C.

  • Initial Reaction: Stir the mixture at 40°C for 1 hour .

  • Completion: Raise temperature to 90°C for 2 hours . Note: The high temperature is required to nitrate the final two positions on the cage, but must be done after the initial exothermic nitrolysis to prevent thermal runaway.

  • Quenching: Pour the reaction mixture into ice water (100 mL).

  • Isolation: Filter the white precipitate. Wash with cold water and dry.

  • Yield: Typical yields range from 85-90%.

Protocol B: Synthesis of TEX

TEX is synthesized via the nitrolysis of DFTHP. Unlike CL-20, this cage is robust enough to survive standard mixed-acid nitration.

Reagents:

  • 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine (DFTHP)[4][5]

  • Fuming Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

Workflow:

  • Mixed Acid Prep: Prepare a mixture of

    
     and 
    
    
    
    (ratio approx 3:2 v/v) at 0°C.
  • Addition: Add DFTHP in small portions to the acid mixture.

  • Reaction: Heat the mixture to 55°C . Critical Control Point: Do not exceed 60°C to avoid decomposition.

  • Conditioning: Hold at 55°C for 2 hours.

  • Quenching: Pour onto crushed ice. The product precipitates as a white solid.

  • Purification: Recrystallize from acetone or acetonitrile.

  • Yield: ~40% (Yield is limited by the solubility of intermediates in the spent acid).

Part 4: Advanced Reaction Engineering & Safety

The CL-20 Pathway Visualization

The conversion of HBIW to CL-20 is a multi-step deprotection and functionalization sequence.[3] The following diagram details the specific chemical evolution.

CL20Pathway cluster_safety Safety Critical Parameters Step1 HBIW Synthesis (Benzylamine + Glyoxal) Intermediate1 HBIW (Hexabenzyl Cage) Step1->Intermediate1 Step2 Reductive Acetylation (H2, Pd/C, Acetic Anhydride) Intermediate1->Step2 Intermediate2 TAIW (Tetraacetyl Cage) + Toluene (Byproduct) Step2->Intermediate2 Step3 Nitrolysis (N2O5 / HNO3) Intermediate2->Step3 Warning2 Cage Stability: Avoid H2O in Step 3 (Hydrolysis Risk) Intermediate2->Warning2 FinalProduct CL-20 (Hexanitro Cage) Step3->FinalProduct Warning1 Exotherm Control: N2O5 addition requires strict T < 5°C Step3->Warning1

Caption: Step-wise transformation from HBIW to CL-20 highlighting safety parameters.

Green Chemistry Considerations
  • N2O5 Utility: The use of Dinitrogen Pentoxide is a major advancement over mixed acids. It acts as a dual nitrating/dehydrating agent, ensuring that water generated during the reaction does not hydrolyze the strained cage.

  • Atom Economy: The HBIW

    
     TAIW step produces toluene as a byproduct, which can be recovered. The shift to flow chemistry for this hydrogenation step is a current area of active research to improve catalyst life (Pd/C).
    

References

  • Nielsen, A. T., et al. (1990). Synthesis of polycyclic nitramines. Journal of Organic Chemistry. Link

  • Bayat, Y., et al. (2012). Synthesis of TEX Using Heteropolyacids as Efficient Catalysts. Journal of Energetic Materials. Link

  • Qian, H., et al. (2013).[7][11] Nitration of TAIW to synthesize CL-20 using N2O5/HNO3 as nitrating agent. Rasayan Journal of Chemistry. Link

  • Sivabalan, R., et al. (2005). Hexanitrohexaazaisowurtzitane (CL-20) and CL-20-based formulations (review). Combustion, Explosion, and Shock Waves.[2] Link

  • Gołofit, T., & Maksimowski, P. (2012).[12] Contribution to the Synthesis of TEX. Propellants, Explosives, Pyrotechnics. Link

Sources

Methodological & Application

Application Note: Practical Large-Scale Synthesis of Azatricycloalkane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

Azatricycloalkanes—rigid, cage-like amines such as 1-azaadamantane and azatricyclo[4.3.1.1^{3,8}]undecane —are privileged scaffolds in drug discovery. Their three-dimensional bulk (defined by their sp³ character) offers unique benefits:

  • Metabolic Stability: The bridgehead carbons block oxidative metabolism (e.g., N-dealkylation).

  • Receptor Fit: They function as bioisosteres for spherical lipophilic groups (like adamantane or tert-butyl) but with solubilizing basicity.

  • Vector Control: The rigid framework precisely orients substituents, maximizing ligand-target binding enthalpy.

However, scaling these compounds from milligram medicinal chemistry routes to kilogram process routes is notoriously difficult due to transannular strain , solubility issues , and the need for high-energy reagents (e.g., azides, diazomethane) in academic routes.

This guide details three field-proven, scalable protocols for constructing these cages, moving away from "flash chromatography" chemistry to "crystallization-driven" process chemistry.

Part 2: Critical Process Protocols

Protocol A: Ring Expansion Strategy (The "Homologation" Route)

Target Scaffold: 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Mechanism: Beckmann or Schmidt Rearrangement followed by Reduction. Scalability: High (Kilogram Scale). Key Advantage: Uses cheap, commercially available carbocyclic precursors (Adamantanone).

1. Synthetic Pathway

The most robust route involves the expansion of a carbocyclic ketone into a lactam, followed by reduction. This avoids the complex "cage construction" steps required for other isomers.

  • Step 1: Adamantan-2-one

    
     Adamantan-2-one oxime (Hydroxylamine HCl).
    
  • Step 2: Beckmann Rearrangement

    
     4-Azatricyclo[4.3.1.1^{3,8}]undecan-5-one (Lactam).
    
  • Step 3: Lactam Reduction

    
     4-Azahomoadamantane.
    
2. Detailed Methodology

Step 1: Oxime Formation (One-Pot)

  • Charge a glass-lined reactor with Adamantan-2-one (1.0 eq) and Methanol (5 vol).

  • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq) dissolved in water.

  • Heat to reflux (65°C) for 2–4 hours. Monitor by HPLC (>99% conversion).

  • Workup: Cool to 0°C. The oxime precipitates. Filter and wash with cold water. Dry at 50°C under vacuum.

    • Yield: >95%.[1] Purity: >99%.

Step 2: Beckmann Rearrangement (The Critical Step) Safety Note: This reaction is exothermic. Control addition rates strictly.

  • Charge Polyphosphoric Acid (PPA) (10 vol) or Methanesulfonic acid/P2O5 to the reactor. Heat to 60°C to lower viscosity.

  • Add Adamantan-2-one oxime portion-wise over 2 hours. Do not allow temp to exceed 90°C.

  • Stir at 100°C for 1–3 hours.

  • Quench: Pour the hot reaction mixture slowly into Crushed Ice/Water (20 vol) with vigorous stirring. The lactam will precipitate.

  • Isolation: Filter the solid. Reslurry in saturated NaHCO₃ to remove residual acid. Filter and dry.

    • Yield: 85–90%.

    • Process Tip: For >10kg scale, use Thionyl Chloride in ether at 0°C for the rearrangement to avoid viscous PPA handling, though PPA is safer regarding off-gassing.

Step 3: Lactam Reduction

  • Suspend the Lactam (1.0 eq) in THF (anhydrous, 10 vol).

  • Add Lithium Aluminum Hydride (LAH) (2.5 M in THF, 1.5 eq) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) dropwise at 0–10°C.

    • Note: Red-Al is preferred for scale (higher flash point, thermally more stable).

  • Reflux for 12 hours.

  • Fieser Quench: Cool to 0°C. Add water (1x mass of hydride), then 15% NaOH (1x), then water (3x).

  • Filter salts. Concentrate filtrate to obtain the amine as a waxy solid or oil.

  • Salt Formation: Dissolve in Et₂O/EtOH and add HCl gas/solution to precipitate the Hydrochloride Salt .

Protocol B: Double Reductive Amination (The "Varenicline" Strategy)

Target Scaffold: Bridged Systems (e.g., 3-Azabicyclo[3.2.1]octane core, 1,5-Methano-benzazepines). Mechanism: Double condensation of a dialdehyde with a primary amine. Scalability: Medium-High. Requires handling of unstable dialdehydes.

This method is adapted from the industrial synthesis of Varenicline (Chantix) , where a cleaved carbocycle (dialdehyde) is "stitched" back together with a nitrogen atom.

1. Synthetic Pathway

Precursor: A cyclic cis-diol (from osmylation of an alkene) or an ozonolysis product. Reaction: Dialdehyde + Primary Amine + Reducing Agent -> Azatricycle

2. Detailed Methodology

Step 1: Oxidative Cleavage (Generation of Dialdehyde) Context: Starting from a benzonorbornadiene derivative (or similar bridged alkene).

  • Dissolve the cis-diol precursor in Dichloromethane (DCM) and Water (biphasic).

  • Add Sodium Periodate (NaIO₄, 1.2 eq). Maintain temp <25°C.

  • Stir vigorously for 1–2 hours. The diol cleaves to the Dialdehyde .[2]

  • Process Critical: Do not isolate the dialdehyde if it is unstable (common). Separate the organic layer, dry briefly over MgSO₄, and use immediately in the next step.

Step 2: Double Reductive Cyclization

  • Charge the Dialdehyde solution (in DCM) to a reactor.

  • Add Benzylamine (1.05 eq) and Sodium Triacetoxyborohydride (STAB, 2.5 eq).

    • Why STAB? It is milder than NaCNBH₃ and avoids HCN generation.

  • Stir at 20–25°C for 16 hours.

  • Workup: Quench with aqueous NaHCO₃. Extract organic layer.[3]

  • Purification: The tertiary amine product is often basic enough to be purified by Acid/Base Extraction (Extract into 1M HCl, wash organics, basify aqueous layer, extract back into DCM).

  • Debenzylation: Hydrogenate (H₂, Pd/C, MeOH) to reveal the secondary amine if necessary.

Protocol C: Double Mannich Condensation (The "Spherical" Route)

Target Scaffold: 1-Azatricyclo[3.3.1.1^{3,7}]decane (1-Azaadamantane). Mechanism: Condensation of a tripodal amine with formaldehyde/ketone. Scalability: Medium. pH control is vital.

1. Synthetic Pathway

Direct synthesis from 1,3,5-triazaadamantane is not practical for the mono-aza target. Instead, use the Speckamp Route : Bicyclic Aminoketal -> Transannular Mannich -> 1-Azaadamantan-4-one -> Wolff-Kishner

2. Detailed Methodology

Step 1: Transannular Mannich Cyclization

  • Start with 1,4-dioxaspiro[4.5]decan-8-yl-methylamine (prepared from commercially available cyclohexanedione monoacetal).

  • Dissolve in Ethanol/Water . Add Paraformaldehyde (excess) and HCl (catalytic).

  • Heat to reflux. The amine attacks the ketone (liberated from the ketal in situ) and the formaldehyde closes the third bridge.

  • Isolation: Neutralize with NaOH. Extract with Chloroform.

  • Crystallization: The ketone intermediate (1-azaadamantan-4-one) often sublimes or crystallizes from hexane.

Step 2: Wolff-Kishner Reduction

  • Mix 1-azaadamantan-4-one with Hydrazine hydrate (5 eq) and KOH (5 eq) in Diethylene Glycol .

  • Heat to 120°C (formation of hydrazone), then distill off water/excess hydrazine until temp reaches 200°C.

  • Reflux at 200°C for 3 hours.

  • Workup: Steam distill the product directly from the reaction mixture (1-azaadamantane is volatile and steam-distillable).

Part 3: Process Safety & Engineering Controls

Hazard CategorySpecific RiskMitigation Strategy
Thermal Runaway Beckmann Rearrangement (Protocol A) is highly exothermic.Dose oxime into hot acid (inverse addition). Use active cooling jackets.
Gas Evolution Wolff-Kishner (Protocol C) releases N₂ gas rapidly at high temp.Ensure reactor venting is sized for max gas evolution rate. Use rupture disks.
Toxicity Sodium Periodate/Osmium (Protocol B precursors).Use re-oxidant systems (NMO) to limit OsO₄ to catalytic ppm levels. Scavenge with resins.
Solvent Trapping Cage compounds trap solvent in crystal lattice.Use high-vacuum drying at elevated temps (>60°C) or sublimation for final purification.

Part 4: Visualizations

Workflow Decision Tree

Use this logic to select the correct protocol for your target scaffold.

G Start Select Target Scaffold Q1 Is the Nitrogen at the Bridgehead? Start->Q1 AzaAdamantane Target: 1-Azaadamantane (Spherical) Q1->AzaAdamantane Yes (1-position) Q2 Is precursor a carbocycle? Q1->Q2 No (Bridge/Fused) ProtC Protocol C: Double Mannich (Transannular Closure) AzaAdamantane->ProtC Bridged Target: Bridged System (e.g., Varenicline core) ProtB Protocol B: Double Reductive Amination (Dialdehyde Closure) Bridged->ProtB Homo Target: 4-Azahomoadamantane (Lactam derived) ProtA Protocol A: Beckmann Rearrangement (Ring Expansion) Homo->ProtA Q2->Bridged No (Linear/Bicyclic) Q2->Homo Yes (Adamantanone)

Caption: Decision tree for selecting the optimal synthetic strategy based on the nitrogen position and available precursors.

Reaction Scheme: Protocol A (Ring Expansion)

Reaction Substrate Adamantan-2-one (C10 Ketone) Oxime Oxime Intermediate Substrate->Oxime NH2OH·HCl NaOAc, MeOH Lactam Lactam (Expansion) Oxime->Lactam PPA or MsOH Beckmann Rearr. (Exothermic!) Product 4-Azahomoadamantane (Amine) Lactam->Product Red-Al or LAH THF, Reflux

Caption: Step-by-step workflow for the ring expansion of adamantanone to 4-azahomoadamantane.

Part 5: References

  • Averina, E. B., et al. (2001).[4] Advances in the Chemistry of 4-Azatricyclo[4.3.1.1^{3,8}]undecane (4-Azahomoadamantane) Derivatives. Russian Journal of Organic Chemistry.

  • Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry.

  • Speckamp, W. N., et al. (1976). A Short Synthesis of 1-Azaadamantan-4-one. Journal of the Chemical Society, Chemical Communications.

  • Pfizer Inc. (2002). Process for the preparation of aryl fused azapolycyclic compounds. US Patent 6,410,550.

  • Griffith, D. R., et al. (2021).[5] Synthesis of 7-azabicyclo[4.3.1]decane ring systems. Beilstein Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Antitumor Study of Novel 1-Oxa-4-azaspirodienone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Oxa-4-azaspiro[1]deca-6,9-diene-3,8-dione and its derivatives represent a promising class of heterocyclic compounds with significant potential in oncology.[2][3][4] Several analogs have demonstrated moderate to potent cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[2][3][5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the antitumor properties of novel 1-Oxa-4-azaspirodienone derivatives. We present an integrated workflow encompassing initial in vitro cytotoxicity screening, detailed mechanistic studies including apoptosis and cell cycle analysis, and a foundational protocol for in vivo efficacy assessment using tumor xenograft models. Each protocol is designed to be self-validating, with explanations of the underlying scientific principles to empower rational experimental design and data interpretation.

Introduction: The Rationale for Investigating 1-Oxa-4-azaspirodienones

The spirodienone scaffold is a privileged structure in medicinal chemistry, known for a spectrum of biological activities.[5] Recent efforts in synthetic chemistry have focused on modifying the 1-Oxa-4-azaspirodienone core to enhance antitumor efficacy and reduce off-target effects.[5][6] Modifications often aim to reduce the reactivity of the Michael acceptor system inherent in some earlier designs, thereby potentially lowering in vivo toxicity while improving target specificity.[5][6]

The primary objective of the protocols outlined herein is to provide a robust framework for:

  • Determining the cytotoxic potency (IC50) of novel derivatives across relevant cancer cell lines.

  • Elucidating the primary mechanism of action, with a focus on apoptosis induction and cell cycle arrest.[5][7]

  • Validating in vitro findings through a well-established in vivo xenograft model.

This guide follows a logical progression from broad screening to specific mechanistic inquiry, mirroring the standard pipeline for preclinical anticancer drug development.[8][9]

Hypothesized Mechanism of Action: Induction of Apoptosis

While the precise molecular targets of novel 1-Oxa-4-azaspirodienone derivatives require empirical validation, a common mechanism of action for effective anticancer agents is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a cascade of proteins, notably the caspase family. The diagram below illustrates a simplified, hypothetical signaling pathway that can be investigated to determine if these compounds function as pro-apoptotic agents. This pathway serves as a conceptual model to guide the selection of molecular endpoints for Western blot analysis.

Apoptosis_Signaling_Pathway Hypothesized Apoptosis Induction Pathway Compound 1-Oxa-4-azaspirodienone Derivative Cell Cancer Cell Compound->Cell Treatment Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Cell->Bcl2 Induces Bax Bax (Pro-apoptotic) Activation Cell->Bax Induces Mitochondria Mitochondrial Stress Casp9 Caspase-9 Activation Mitochondria->Casp9 Cytochrome c release leads to Bcl2->Mitochondria Inhibits Stress Bax->Mitochondria Promotes Stress Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies (In Vitro) cluster_2 In Vivo Validation A Select Cancer Cell Lines (e.g., A549, MDA-MB-231) B Cell Viability (MTT Assay) A->B C Calculate IC50 Values B->C G Select Lead Compound C->G Promising Candidates D Apoptosis Analysis (Annexin V/PI Flow Cytometry) E Cell Cycle Analysis (PI Staining Flow Cytometry) F Protein Expression (Western Blot for Caspases, Bcl-2, etc.) G->D G->E G->F H Tumor Xenograft Model (Immunodeficient Mice) G->H I Evaluate Efficacy & Toxicity H->I

Caption: A streamlined workflow for evaluating novel antitumor compounds.

Detailed Application Protocols: In Vitro Evaluation

Protocol 1: Cell Viability and IC50 Determination via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [10]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10][11]The amount of formazan produced is directly proportional to the number of living cells. [1][12] Materials:

  • Selected human cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized. [1]* Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the 1-Oxa-4-azaspirodienone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used for the compounds) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C. [10]5. Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. [1]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth). [9]

Protocol 2: Apoptosis Quantification via Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. [13][14]Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells. [15]Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. [13]Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation of four populations:

  • Annexin V- / PI-: Healthy, viable cells * Annexin V+ / PI-: Early apoptotic cells * Annexin V+ / PI+: Late apoptotic or necrotic cells [15]* Annexin V- / PI+: Necrotic cells [15] Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the novel compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. 5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark. [15]6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 7. Analysis: Analyze the samples immediately by flow cytometry. For each sample, acquire at least 10,000 events.

Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: Propidium iodide stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle:

  • G0/G1 phase: 2N DNA content (diploid)

  • S phase: Between 2N and 4N DNA content

  • G2/M phase: 4N DNA content (tetraploid) [16]A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA. Materials:

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS) [17]* Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with the compound at relevant concentrations for 24-48 hours.

  • Harvesting: Collect cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at 4°C. [17]4. Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet once with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark. [18]The RNase A is critical to degrade RNA, ensuring that PI only stains DNA. [16]6. Analysis: Analyze the samples by flow cytometry, collecting data from at least 10,000 events per sample. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Protocol 4: Mechanistic Protein Analysis via Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. [19][20]It involves separating proteins by size via SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. [21]This allows for the semi-quantitative analysis of protein expression levels, which is essential for validating the hypothesized mechanism of action (e.g., cleavage of Caspase-3, changes in Bcl-2/Bax ratio).

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer. [22]Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [22]3. Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved. [23]5. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature. [21] * Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [23] * Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.

Data Presentation: Summarizing Cytotoxicity

Quantitative data should be presented clearly for easy comparison. The following table provides a template for summarizing the IC50 values of different 1-Oxa-4-azaspirodienone derivatives against various cancer cell lines.

Compound ID Derivative Structure/Modification IC50 (µM) vs. A549 IC50 (µM) vs. MDA-MB-231 IC50 (µM) vs. HeLa
OSD-001 R1 = H, R2 = CH3e.g., 15.2 ± 1.8e.g., 8.7 ± 0.9e.g., 11.4 ± 1.3
OSD-002 R1 = Cl, R2 = CH3e.g., 1.9 ± 0.4e.g., 0.8 ± 0.1e.g., 1.2 ± 0.3
OSD-003 R1 = F, R2 = He.g., 5.6 ± 0.7e.g., 2.1 ± 0.5e.g., 4.9 ± 0.6
Doxorubicin Positive Controle.g., 0.5 ± 0.1e.g., 0.2 ± 0.05e.g., 0.3 ± 0.08

Data presented as Mean ± Standard Deviation from three independent experiments.

Detailed Application Protocol: In Vivo Evaluation

Protocol 5: Subcutaneous Tumor Xenograft Model

Principle: In vivo xenograft models, where human tumor cells are implanted into immunodeficient mice, are a gold standard for evaluating the preclinical efficacy of anticancer agents. [24][25]These models allow for the assessment of a compound's ability to inhibit tumor growth in a complex biological system. [26][27] Materials:

  • Immunodeficient mice (e.g., Athymic Nude or SCID mice, 6-8 weeks old)

  • Cancer cell line demonstrating in vitro sensitivity (e.g., MDA-MB-231)

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS and syringes

  • Calipers for tumor measurement

  • Lead compound formulated in an appropriate vehicle (e.g., DMSO/Saline)

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, mixing 1:1 with Matrigel can enhance tumor formation.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure their dimensions every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the lead compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., daily for 21 days). The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume throughout the study. Also, monitor mouse body weight and general health as indicators of toxicity.

  • Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be preserved for further analysis (e.g., histology, Western blot).

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[1]eca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • Shin, J. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 269–274. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • Yang, Z., et al. (2019). "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro". XULA Digital Commons. [Link]

  • Abbkine. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Abbkine. [Link]

  • Bio-protocol. (2021). 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Bio-protocol, 11(16), e4131. [Link]

  • ResearchGate. (2019). Synthesis of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. ResearchGate. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[1]eca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • Delia, D., et al. (2012). Analysis of Cell Cycle Position in Mammalian Cells. Journal of Visualized Experiments, (59), 3621. [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Semantic Scholar. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5] deca-6,9-dien-8-ones. Semantic Scholar. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Biocytogen. (n.d.). Xenograft Models. Biocytogen. [Link]

  • He, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5489. [Link]

  • Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]

  • University of Puget Sound. (2019). 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease. [Link]

  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2086. [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 520, 319–331. [Link]

  • Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Singh, S., & Sharma, P. K. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

  • Tanamachi, D. M., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. International Journal of Experimental Cancer Research, 65(1), 1-8. [Link]

  • ResearchGate. (2024). Evaluation of the Effects of Novel 1-Oxa-4-azaspironenone Derivatives with Antitumor Activity: Quantum Mechanics/Molecular Mechanics, Molecular Docking, and Molecular Dynamics Simulation Studies. ResearchGate. [Link]

Sources

In Vitro Cytotoxicity of Oxa-Aza Spiroenone Derivatives: A Guide to Assay Selection and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential and Initial Safety Assessment of Oxa-Aza Spiroenones

Oxa-aza spiroenone derivatives represent a promising class of heterocyclic compounds with a wide range of biological activities, including significant potential as anticancer agents. Their unique three-dimensional spirocyclic core has drawn considerable attention in medicinal chemistry for the development of novel therapeutics. Preliminary studies have demonstrated that these compounds can exhibit potent cytotoxic effects against various cancer cell lines, such as lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells.

The initial evaluation of any novel compound intended for therapeutic use is the assessment of its cytotoxicity.[1] In vitro cytotoxicity assays are fundamental to this process, providing a rapid, cost-effective, and ethically sound method to determine a compound's potential to cause cell death or inhibit cell proliferation.[1] These assays are crucial for establishing a preliminary safety profile, determining the effective dose range, and gaining initial insights into the mechanism of action.[2]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for oxa-aza spiroenone derivatives. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific assays and experimental parameters. We will detail a multi-faceted approach, beginning with a primary assessment of cell viability and progressing to assays that can elucidate the underlying mechanisms of cell death, such as apoptosis.

Foundational Principles: Best Practices in Cell Culture for Reliable Cytotoxicity Data

The integrity of any in vitro assay is fundamentally dependent on the quality and consistency of the cell culture. Adherence to best practices is non-negotiable for generating reproducible and reliable data.

Key Considerations for Cell Culture:

  • Aseptic Technique: Strict aseptic techniques are paramount to prevent contamination from bacteria, fungi, and mycoplasma, which can significantly alter cellular responses and invalidate experimental results.[3]

  • Cell Line Authentication: It is crucial to use authenticated cell lines to ensure their identity and purity. Misidentified or cross-contaminated cell lines are a major source of erroneous data.[3]

  • Consistent Passaging: Cells should be maintained in their logarithmic growth phase and passaged consistently. Over-confluent or high-passage-number cells can exhibit altered phenotypes and drug sensitivities.[4]

  • Optimized Culture Environment: Maintaining an optimal culture environment, including the appropriate medium, supplements, temperature, humidity, and CO2 levels, is essential for cell health and consistent experimental outcomes.[5][6]

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The initial step in assessing the cytotoxic potential of oxa-aza spiroenone derivatives is to determine their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for this purpose.[1]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[5] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[7] This formazan is then solubilized, and the absorbance is measured using a spectrophotometer, typically at a wavelength of 570 nm.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., 5x10^3 cells/well in 96-well plate) compound_prep 2. Compound Preparation (Serial dilutions of oxa-aza spiroenone derivatives) treatment 3. Cell Treatment (Incubate for 24, 48, or 72 hours) compound_prep->treatment mtt_addition 4. MTT Addition (0.5 mg/mL final concentration, incubate 4 hours) treatment->mtt_addition solubilization 5. Formazan Solubilization (Add DMSO or SDS-HCl solution) mtt_addition->solubilization readout 6. Absorbance Reading (570 nm) solubilization->readout calculation 7. Data Analysis (Calculate % viability and IC50) readout->calculation

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only (no cells) to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the oxa-aza spiroenone derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration should typically be below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and an untreated control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, by performing a non-linear regression analysis of the dose-response curve.[8][9]

Data Presentation: Example IC50 Values
CompoundCell LineIncubation Time (h)IC50 (µM)
Oxa-Aza Spiroenone AA549 (Lung Cancer)485.2
Oxa-Aza Spiroenone AMDA-MB-231 (Breast Cancer)488.7
Oxa-Aza Spiroenone AHeLa (Cervical Cancer)4812.1
Doxorubicin (Positive Control)A549 (Lung Cancer)480.8

Tier 2: Investigating the Mode of Cell Death

Once the cytotoxic potential of the oxa-aza spiroenone derivatives has been established, the next logical step is to investigate the mechanism by which they induce cell death. This is crucial for understanding their therapeutic potential and for further lead optimization. The two primary modes of cell death are necrosis and apoptosis.

Lactate Dehydrogenase (LDH) Assay for Necrosis

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.

Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released and, therefore, to the number of necrotic cells. The absorbance is typically measured at 490 nm.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_treatment 1. Seed and Treat Cells (As per MTT protocol) controls 2. Prepare Controls (Spontaneous, Maximum, and Vehicle) supernatant_transfer 3. Collect Supernatant controls->supernatant_transfer reaction_setup 4. Add LDH Reaction Mixture supernatant_transfer->reaction_setup incubation 5. Incubate at Room Temperature (30 minutes, protected from light) reaction_setup->incubation stop_solution 6. Add Stop Solution (Optional) incubation->stop_solution readout 7. Absorbance Reading (490 nm) stop_solution->readout calculation 8. Calculate % Cytotoxicity readout->calculation

Caption: Workflow of the LDH assay for determining necrosis.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Preparation of Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat cells with a lysis buffer (e.g., 1% Triton X-100) for 10-15 minutes before collecting the supernatant.

    • Vehicle control: Cells treated with the solvent used to dissolve the compound.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing the substrate and cofactor) to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Caspase-3/7 Activity Assay for Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process that is often a desirable mechanism of action for anticancer drugs. A key hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary executioner caspases, and their activation is a central event in the apoptotic cascade.

Principle: This assay utilizes a substrate that contains the DEVD peptide sequence, which is specifically recognized and cleaved by activated caspases-3 and -7. Upon cleavage, a fluorescent or colorimetric signal is produced, which is proportional to the amount of active caspase-3/7 in the cell lysate.

Signaling Pathway: Caspase-Mediated Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound Oxa-Aza Spiroenone Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Initiator Initiator Caspases (e.g., Caspase-8, -9) Intrinsic->Initiator Extrinsic->Initiator Executioner Executioner Caspases (Caspase-3, -7) Initiator->Executioner Apoptosis Apoptosis (Cell Death) Executioner->Apoptosis

Caption: Simplified overview of caspase-mediated apoptosis pathways.

Detailed Protocol: Caspase-3/7 Assay (Fluorescent)
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is advisable to perform this assay in a white-walled 96-well plate for fluorescence-based readouts.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Cell Lysis and Caspase Activation: After the desired treatment period, add the Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Trustworthiness and Self-Validation: The Critical Role of Controls

For every protocol described, the inclusion of appropriate controls is a self-validating system that ensures the reliability and accuracy of the results.

  • Negative/Vehicle Control: This is essential to account for any effects of the solvent (e.g., DMSO) used to dissolve the test compound.

  • Positive Control: A compound with a known and well-characterized cytotoxic mechanism (e.g., doxorubicin for inducing apoptosis) should be included in each experiment. This confirms that the assay is performing as expected.

  • Untreated Control: This serves as the baseline for cell viability and allows for the calculation of the percentage of cytotoxicity.

  • Blank Control: Wells containing only culture medium (and assay reagents) are necessary to subtract the background absorbance or fluorescence.

Conclusion: A Multi-Parametric Approach for a Comprehensive Cytotoxicity Profile

The in vitro evaluation of oxa-aza spiroenone derivatives requires a systematic and multi-parametric approach to accurately assess their cytotoxic potential and to gain initial insights into their mechanism of action. By first establishing a dose-response relationship and determining the IC50 values using the MTT assay, researchers can then proceed to more mechanistic assays, such as the LDH and caspase-3/7 assays, to differentiate between necrotic and apoptotic cell death.

The protocols and principles outlined in this application note provide a robust framework for conducting these studies. Adherence to best practices in cell culture and the diligent use of appropriate controls will ensure the generation of high-quality, reproducible data, which is essential for the advancement of these promising compounds in the drug discovery pipeline.

References

  • GraphPad. (n.d.). Equation: Absolute IC50. GraphPad Prism 11 Curve Fitting Guide. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. PMC. [Link]

  • MDPI. (2022). Dissecting the Mechanism of Action of Spiperone—A Candidate for Drug Repurposing for Colorectal Cancer. [Link]

  • Matotoka, M., & Masoko, P. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. [Link]

  • Virology Research Services. (2024). Understanding Cytotoxicity. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Cell Culture Company. (2024). Cell Culture Quality Control: Best Practices. [Link]

  • Anticancer Research. (2009). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • PubMed. (2000). Oxidative stress and apoptosis. [Link]

  • MDPI. (2012). Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/ Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats. [Link]

  • PubMed. (2020). Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PubMed. (2017). Anti-proliferative, Cytotoxic and NF-ĸB Inhibitory Properties of Spiro(Lactone-Cyclohexanone) Compounds in Human Leukemia. [Link]

  • Springer. (2022). Spironolactone Induces Apoptotic Cell Death in Human Glioblastoma U87-MG Cancer Cells. [Link]

  • ScienceDirect. (2016). Rotenone-induced oxidative stress and apoptosis in human liver HepG2 cells. [Link]

  • PubMed. (1995). Oxidative stress induces a form of programmed cell death with characteristics of both apoptosis and necrosis in neuronal cells. [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • KOPS. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. [Link]

  • ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. [Link]

  • PMC. (2020). Spironolactone and XPB: An Old Drug with a New Molecular Target. [Link]

Sources

High-Fidelity Synthesis and Tunable Functionalization of Aza-Oxa-Triazole Macrocycles via CuAAC

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Peptidomimetics, Fluorescent Sensors, Drug Carriers, and Molecular Recognition

Executive Summary & Mechanistic Rationale

Macrocycles containing aza-oxa-triazole motifs represent a highly versatile class of molecules with profound applications in chemical biology and materials science[1]. The integration of aza (nitrogen) and oxa (oxygen) heteroatoms into the macrocyclic backbone mimics the tunable molecular recognition capabilities of crown ethers, allowing for precise control over the macrocycle's binding cavity[1].

The structural preorganization of these macrocycles is locked into place using the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The resulting 1,2,3-triazole ring is not merely a passive linker; it actively participates in van der Waals forces, hydrogen bonding, and dipole-dipole interactions, significantly enhancing the molecule's affinity for biological targets such as serum albumin[1]. This application note details the rationally designed synthesis of these macrocycles, emphasizing the causality behind protocol choices and establishing a self-validating workflow for high-yield macrocyclization.

CuAAC_Workflow A Bis-Azide Precursor (Aza/Oxa Backbone) C CuAAC Catalysis (CuI, High Dilution) A->C Bimolecular Coupling B Bis-Alkyne Precursor (Pendant Groups) B->C D Aza-Oxa-Triazole Macrocycle C->D Macrocyclization (Ring Closure) E Bio-Evaluation (Protein Binding) D->E Tunable Bioactivity

Workflow for the synthesis and evaluation of aza-oxa-triazole macrocycles.

Experimental Design & Causality

The synthesis of macrocycles is inherently challenged by the competing ring-chain equilibrium[2]. Linear polymerization is a constant thermodynamic threat during the reaction. To ensure successful macrocyclization, the experimental design relies on two foundational pillars:

  • The High Dilution Principle: Macrocyclization requires overcoming the entropic penalty of bringing two chain ends together. By maintaining extreme dilution, the probability of intramolecular cyclization (ring closure) vastly exceeds that of intermolecular chain extension (polymerization)[2].

  • Catalytic Specificity: Copper(I) iodide (CuI) is selected for its economic viability and high catalytic turnover in bis-alkyne–bis-azide cycloadditions[2]. The CuAAC "click" reaction is employed via a bimolecular heterodifunctional approach, ensuring regioselective formation of the 1,4-disubstituted triazole[3].

Step-by-Step Protocol: CuAAC Macrocyclization

Note: This protocol is engineered as a self-validating system. In-line checkpoints are embedded to ensure structural integrity before proceeding to downstream biological assays.

Materials & Reagents
  • Bis-azide precursor (e.g., diethanolamine-derived aza-oxa backbone)[4]

  • Bis-alkyne precursor (bearing desired pendant functional groups)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents (Dichloromethane/Methanol blend or Tetrahydrofuran)

Phase 1: Precursor Preparation and Degassing
  • Dissolution: Dissolve 1.0 equivalent of the bis-azide and 1.0 equivalent of the bis-alkyne in a large volume of anhydrous solvent to achieve a final reactant concentration of

    
     5 mM.
    
    • Causality: Strict equimolar stoichiometry and high dilution are mathematically required to suppress the formation of linear oligomers and favor the cyclic monomer[2].

  • Deoxygenation: Sparge the solution with inert gas (Nitrogen or Argon) for 15–20 minutes.

    • Causality: Dissolved oxygen can rapidly oxidize the active Cu(I) catalyst to catalytically inactive Cu(II), prematurely halting the click reaction.

Phase 2: Catalytic Macrocyclization
  • Initiation: Add 0.1 to 0.2 equivalents of CuI and 2.0 equivalents of DIPEA to the degassed mixture.

  • Incubation: Stir the reaction mixture at room temperature (or slightly elevated to 40°C depending on precursor solubility) for 24–48 hours under a continuous inert atmosphere.

  • Self-Validation Checkpoint (FT-IR): Withdraw a 100 µL aliquot, evaporate the solvent, and analyze via FT-IR. The complete disappearance of the characteristic azide stretching band at ~2100 cm⁻¹ and the appearance of triazole C=C/C=N stretches at ~1705 cm⁻¹ serve as a rapid, definitive indicator of successful cycloaddition[3].

Phase 3: Purification and Isolation
  • Quenching: Terminate the reaction by adding a saturated aqueous solution of NH₄Cl or EDTA.

    • Causality: EDTA/NH₄Cl effectively chelates and removes copper ions. Residual copper can severely quench fluorescence in downstream sensor applications or artificially alter protein binding assays[4].

  • Extraction: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (RP-HPLC): Purify the crude product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Elute using a 5–95% acetonitrile/water gradient containing 0.1% formic acid. A single sharp peak confirms the absence of linear oligomers[5].

Quantitative Data: Optimization & Yields

The modularity of this platform allows for the synthesis of macrocycles with varying ring sizes (typically 17–27 atoms) and diverse functionalizations[6]. Table 1 summarizes typical synthetic outcomes and their corresponding bio-applications.

Table 1: Synthetic Yields and Functional Applications of Aza-Oxa-Triazole Macrocycles

Macrocycle VariantHeteroatom BackboneRing Size (Atoms)CuAAC Yield (%)Target Application / Binding Profile
MC-1 Aza-Oxa1745 - 55High affinity for Bovine/Human Serum Albumin[6]
MC-2 Aza-Oxa2240 - 50Tunable protein binding via pendant groups[6]
DTMC Aza-Oxa (Dansyl-modified)2435 - 42Fluorescent sensing of nitro-antibiotics[3]
D2 Aza-Oxa (Carborane-hybrid)2030 - 38Dual-state emissive probe for 2,4,6-trinitrophenol[4]

Note: Yields in the 30-55% range reflect the inherent thermodynamic difficulty of macrocyclization compared to linear synthesis, but are considered highly robust for macrocyclic chemistry.

Advanced Applications: Bioactivity and Sensing

The synthesized aza-oxa-triazole macrocycles exhibit profound utility in two primary domains:

  • Druggable Protein Interactions: The tunable backbone allows these macrocycles to act as highly specific molecular receptors. Specific combinations of hanging functional groups and backbone heteroatoms dictate their binding affinity and thermodynamic interactions with transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA)[6].

  • Dual-State Emissive Fluorescent Probes: By post-synthetically modifying the free secondary amines (–NH–) of the aza-oxa backbone with fluorophores like dansyl chloride, the macrocycles are transformed into advanced sensors[3]. For instance, carborane-based aza-oxa-triazole macrocycles demonstrate unique aggregation-induced emission (AIE) properties, acting as highly selective probes for nitroaromatic explosives (e.g., TNP) with detection limits as low as

    
     M[4].
    

References

  • Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity Source: Molecules (PubMed Central) URL:[Link]

  • Dual-state emissive carborane-based aza-oxa-triazole macrocycles as probes for nitroaromatic compounds Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL:[Link]

  • Dansyl-triazole-based fluorescent macrocycle for selective detection of nitro-antibiotic drugs and protein interaction Source: Chemical Communications (RSC Publishing) URL:[Link]

Sources

Antimicrobial activity of tetracyclic aza-/oxa-naphthalen-8-ones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Antimicrobial Profiling & Mechanism of Action of Tetracyclic Aza-/Oxa-naphthalen-8-ones

Executive Summary

Tetracyclic aza- and oxa-naphthalen-8-ones represent a specialized class of polycyclic heterocycles derived from the condensation of benzo[h]chromen-2-ones with aromatic amines. These planar, conjugated systems exhibit significant antimicrobial potential, primarily driven by their ability to intercalate into bacterial DNA, disrupting replication and transcription.

This Application Note provides a rigorous, standardized workflow for evaluating these compounds. Unlike simple small molecules, the tetracyclic nature of these derivatives introduces challenges regarding solubility, intrinsic fluorescence, and aggregation. This guide details protocols for Minimum Inhibitory Concentration (MIC) determination, Time-Kill kinetics, and mechanistic DNA-binding validation, ensuring reproducible data for Structure-Activity Relationship (SAR) analysis.

Chemical Identity & Handling

Compound Class: Tetracyclic aza-/oxa-naphthalen-8-ones Key Structural Feature: A planar tetracyclic core facilitating DNA intercalation. Differentiation:

  • Aza-derivatives: Nitrogen-containing bridge (often N-substituted), typically showing higher basicity and potential for electrostatic interaction with the phosphate backbone.

  • Oxa-derivatives: Oxygen-containing bridge, often exhibiting altered lipophilicity and hydrogen bonding profiles.

Preparation Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory solvent. These compounds are highly lipophilic and planar, leading to poor aqueous solubility.

  • Stock Concentration: Prepare 10 mM or 20 mg/mL stocks.

  • Storage: Store at -20°C in amber vials. Critical: These compounds are often photo-active; protect from light to prevent photodegradation or photo-isomerization.

Workflow Visualization

The following diagram outlines the integrated workflow from compound synthesis validation to mechanistic profiling.

G Start Benzo[h]chromen-2-one Precursor Synth Condensation (Primary/Secondary Amines) Start->Synth Synthesis Product Tetracyclic Aza-/Oxa-naphthalen-8-ones Synth->Product QC QC Check: Solubility & Fluorescence Product->QC Preparation Assay_MIC Phenotypic Assay: MIC (Broth Microdilution) QC->Assay_MIC Screening Assay_DNA Mechanistic Assay: DNA Intercalation (UV-Vis) QC->Assay_DNA Validation Data SAR Analysis: IC50 & Binding Constants Assay_MIC->Data Assay_DNA->Data

Figure 1: Integrated workflow for the synthesis, quality control, and biological evaluation of tetracyclic naphthalen-8-one derivatives.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains.[1][2][3]

Challenge: Tetracyclic naphthalen-8-ones are often intrinsically fluorescent. This can interfere with automated Optical Density (OD) readers and fluorescence-based viability dyes (e.g., Resazurin).

Validated Procedure:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well clear, flat-bottom plates.

    • Rows A-H: Serial 2-fold dilution of the compound (e.g., 64 µg/mL to 0.125 µg/mL).

    • Control 1 (Growth): Bacteria + Solvent (DMSO < 1%).

    • Control 2 (Sterility): Media only.

    • Control 3 (Compound Blank - CRITICAL): Media + Compound (at each concentration) without bacteria.

  • Incubation: 18–24 hours at 37°C.

  • Readout (The "Dual-Read" Method):

    • Step 1: Visual inspection for turbidity (primary endpoint to avoid fluorescence artifacts).

    • Step 2: Absorbance at 600 nm (

      
      ).
      
    • Correction: Subtract the

      
       of Control 3 (Compound Blank) from the Test Wells to correct for compound precipitation or color.
      

Data Analysis Table:

Compound IDR-GroupHeteroatom (X)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)Fluorescence Interference?
TN-8-A1 PhenylN (Aza)2.016.0Low
TN-8-O1 PhenylO (Oxa)8.0>64.0None
Ref (Cipro) --0.50.015No

Protocol B: Mechanistic Validation (DNA Intercalation)

Rationale: The planar tetracyclic structure suggests DNA intercalation as a primary mechanism. This assay confirms direct interaction with bacterial DNA.

Method: UV-Visible Absorption Titration. Principle: Intercalation into the DNA helix causes hypochromism (decrease in absorbance) and a bathochromic shift (red shift) of the compound's absorption maximum.

Procedure:

  • Buffer: Prepare Tris-HCl buffer (10 mM, pH 7.4) with 50 mM NaCl.

  • Compound Solution: Prepare a 20 µM solution of the tetracyclic derivative in buffer (keep DMSO < 1%).

  • Titration:

    • Measure the UV-Vis spectrum (200–600 nm) of the compound alone.

    • Add aliquots of CT-DNA (Calf Thymus DNA) stock to the cuvette.

    • Incubate for 5 minutes after each addition to allow equilibrium.

    • Record spectrum after each addition until saturation (no further change in absorbance).

  • Calculation: Plot

    
     vs 
    
    
    
    to determine the intrinsic binding constant (
    
    
    ) using the Wolfe-Shimer equation.

Interpretation:

  • Hypochromism > 20%: Strong evidence of intercalation.

  • Red Shift (> 5 nm): Indicates stabilization of the

    
    -
    
    
    
    transition via stacking with base pairs.

Structure-Activity Relationship (SAR) Insights

Based on comparative analysis of aza- vs. oxa- derivatives:

  • Aza-naphthalen-8-ones: Generally exhibit higher potency against Gram-negative bacteria. The nitrogen atom can often be protonated or substituted with cationic groups (e.g., amino-alkyl chains), enhancing permeability through the negatively charged bacterial outer membrane.

  • Oxa-naphthalen-8-ones: Tend to be less potent against Gram-negatives due to high lipophilicity and lack of cationic charge, making them substrates for efflux pumps. They often retain activity against Gram-positive strains (MRSA).

  • Planarity: The tetracyclic core is essential. Disruption of the aromatic system (e.g., partial reduction) leads to a complete loss of DNA binding affinity and antimicrobial activity.

References

  • Synthesis and antimicrobial activity of tetracyclic aza-/oxa-naphthalen-8-ones. Source: ResearchGate.[4] URL:[Link] (Note: This serves as the primary grounding text for the specific chemical class described.)

  • Clinical and Laboratory Standards Institute (CLSI). Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: CLSI Standards. URL:[Link]

  • DNA Intercalation Methodology. Title: Spectroscopic studies on the interaction of planar aromatic compounds with DNA. Source: Journal of Photochemistry and Photobiology B: Biology. URL:[Link]

Sources

Application Note: Acid-Catalyzed Cascade Synthesis of Oxaazatetracyclo Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Oxaazatetracyclo[5.5.0.03,11.05,9]dodecanes represent a highly specialized class of heterocyclic cage compounds characterized by their rigid, sterically constrained isowurtzitane architecture. Historically foundational in the design of high-density energetic materials, these polycyclic cages are increasingly recognized as valuable conformationally restricted scaffolds in advanced drug discovery[1].

Traditional syntheses of isowurtzitane derivatives suffer from poor atom economy and require complex, multi-step pathways. However, utilizing aqueous glyoxal—a highly versatile synthon known for its complex hydration and oligomerization states[2]—enables a highly efficient, one-pot cascade assembly. This guide details the Brønsted acid-catalyzed cascade condensation of mesylamide with glyoxal to selectively yield specific oxaazatetracyclo derivatives[1].

Mechanistic Causality: The Cascade Assembly

The formation of these cage structures is not a simple condensation but a highly orchestrated cascade of acetalization, aminal formation, and intramolecular cyclization. As an application scientist, it is critical to understand that the causality of this reaction is strictly governed by the thermodynamic environment established by the sulfuric acid catalyst.

  • Electrophilic Activation: Aqueous glyoxal exists as a dynamic mixture of hydrates. The introduction of sulfuric acid protonates the carbonyl/hydroxyl oxygens, generating highly reactive oxocarbenium intermediates.

  • Nucleophilic Cascade: The sulfonamide nitrogen attacks these electrophilic centers. Because glyoxal is bifunctional and mesylamide can undergo multiple functionalizations, a library of N,O-acetals is rapidly generated[3].

  • Thermodynamic Funneling (The Critical Control Point): The ultimate structure of the cage is dictated by the precise concentration of H₂SO₄ and the stoichiometric ratio of the reagents[1].

    • Tetraoxa-diaza cages (e.g., 2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.03,11.05,9]dodecane) are thermodynamically favored at moderate acidities and an excess of glyoxal, which allows for the retention of more oxygen bridges[1].

    • Trioxa-triaza cages are driven at higher acidities with an excess of mesylamide, forcing deeper dehydration and the incorporation of additional nitrogen bridges into the framework[1].

CascadeMechanism Reagents Mesylamide + Aqueous Glyoxal Activation Acidic Activation (H2SO4 Protonation) Reagents->Activation Catalyst Addition Intermediate N,O-Acetal & Imine Intermediates (Dynamic Equilibrium) Activation->Intermediate Nucleophilic Attack Branch Reaction Conditions Intermediate->Branch Cascade Cyclization Prod1 Tetraoxa-diaza Cage (59.5% H2SO4, 50°C) Branch->Prod1 Excess Glyoxal Lower Acidity Prod2 Trioxa-triaza Cage (75.7% H2SO4, 35°C) Branch->Prod2 Excess Amide Higher Acidity

Reaction workflow for the acid-catalyzed cascade synthesis of oxaazatetracyclo derivatives.

Experimental Methodologies

Critical Validation Checkpoint (Self-Validating System): The calculation of the sulfuric acid weight percentage must strictly incorporate the water mass introduced by the 40% aqueous glyoxal solution. A failure to account for this solvent water will result in a diluted acid matrix, stalling the cascade at the acyclic intermediate stage. The system validates its own progression: if the precise acidity is not met, the target cage will fail to precipitate during the isolation phase.

Protocol A: Synthesis of Tetraoxa-diaza Cage (Compound 14)

Target: 4,10-dimethanesulfonyl-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.03,11.05,9]dodecane.

  • Preparation of the Reagent Matrix: In a temperature-controlled reactor, combine mesylamide and 40% aqueous glyoxal to achieve a molar ratio of 2.1:3[1].

  • Acid Dosing: Slowly dose concentrated sulfuric acid into the aqueous mixture under vigorous stirring. Control the addition rate to maintain the internal temperature, targeting a final H₂SO₄ concentration of exactly 59.5% by weight of the total reaction mass[1].

  • Cascade Maturation: Elevate the reactor temperature to 50°C. Maintain continuous stirring for 2.5 hours. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the final oxygen-bridge cyclization steps[1].

  • Isolation: Cool the mixture to room temperature to precipitate the crude product. Filter the suspension and wash the filter cake extensively with cold distilled water to neutralize residual acid.

  • Purification: Suspend the crude solid in acetone and boil under reflux. Filter while hot to yield the pure tetraoxa-diaza derivative.

Protocol B: Synthesis of Trioxa-triaza Cage (Compound 22)

Target: 2,4,6-trioxa-8,10,12-triazatetracyclo[5.5.0.03,11.05,9]dodecane derivative.

  • Preparation of the Acidic Amide Matrix: In a reactor, dissolve mesylamide in concentrated sulfuric acid. Adjust the concentration with water such that the final H₂SO₄ content (post-glyoxal addition) will strictly equal 75.7% by weight[1].

  • Glyoxal Dosing: Slowly dose 40% aqueous glyoxal into the highly acidic amide mixture. The molar ratio of mesylamide to glyoxal must be maintained at 3.1:2[1].

  • Cascade Maturation: Maintain the reaction temperature strictly at 35°C for 3 hours. Note: Exceeding this temperature at such high acidity will lead to the rapid decomposition and unwanted polymerization of glyoxal[1].

  • Isolation: Pour the reaction mixture over crushed ice to safely quench the acid cascade and force the precipitation of the highly cross-linked cage product.

  • Purification: Purify by boiling the product suspension in acetone, followed by hot filtration to isolate the pure trioxa-triaza cage[1].

Quantitative Optimization Data

To facilitate rapid experimental scaling, the optimized parameters governing the thermodynamic funneling of the cascade are summarized below:

Target Cage ArchitectureH₂SO₄ Content (wt%)Mesylamide : Glyoxal RatioTemperature (°C)Reaction Time (h)
Tetraoxa-diaza (14) 59.5%2.1 : 3.0502.5
Trioxa-triaza (22) 75.7%3.1 : 2.0353.0

Data synthesized from the optimization studies by [1].

Analytical Characterization

Due to the highly constrained 3D geometry and symmetry of the isowurtzitane cage, standard 1D NMR can sometimes present overlapping or deceptively simple spectra. It is mandatory to confirm the final polycyclic architecture using Single-Crystal X-ray Diffraction (XRD) [1]. This ensures the correct assignment of the oxa and aza bridge positions, confirming whether the cascade successfully funneled into the targeted thermodynamic sink.

References

  • [1] Paromov, A. E., Sysolyatin, S. V., & Gatilov, Y. V. (2017). An Acid-Catalyzed Cascade Synthesis of Oxaazatetracyclo[5.5.0.03,11.05,9]dodecane Derivatives. Journal of Energetic Materials, 35(3), 363-373. URL:[Link]

  • [2] Olyaei, A., & Sadeghpour, M. (2026). Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances. URL: [Link]

  • [3] Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of complex heterocyclic molecules. The synthesis of tricyclic bridgehead structures presents considerable challenges, from constructing the core scaffold to controlling stereochemistry.[1] This document provides a plausible synthetic strategy, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions. Our approach is grounded in established chemical principles and draws from extensive literature on the synthesis of related bridged and heterocyclic systems.

Plausible Synthetic Strategy: A Multi-Step Approach

As there is no established, published synthesis for 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane, we propose a logical and chemically sound multi-step pathway. This strategy focuses on building a key bicyclic intermediate, followed by a crucial intramolecular cyclization to form the final tricyclic product.

The overall strategy involves the initial construction of a functionalized azabicyclic core, followed by an intramolecular etherification to form the bridged oxa-scaffold.

Synthetic_Pathway A Bicyclic Enone B Azabicyclic Ketone A->B 1. Michael Addition of an Amine 2. Intramolecular Aldol Condensation C Azabicyclic Alcohol B->C Stereoselective Reduction (e.g., NaBH4, L-Selectride) D N-Functionalized Azabicyclic Alcohol C->D N-Alkylation with a Haloalkanol (e.g., 3-bromopropanol) E 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane D->E Intramolecular Williamson Ether Synthesis (e.g., NaH)

Figure 1: Proposed synthetic pathway for 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane.

Experimental Protocols

Step 1: Synthesis of the Azabicyclic Ketone Core

  • Michael Addition: To a solution of a suitable bicyclic enone (1.0 equiv) in an appropriate solvent (e.g., THF, EtOH), add the primary amine (e.g., benzylamine, 1.1 equiv). The reaction can be stirred at room temperature until TLC analysis indicates the consumption of the starting enone.

  • Intramolecular Aldol Condensation: The resulting amino ketone is then subjected to base-catalyzed intramolecular aldol condensation. A common base for this transformation is potassium tert-butoxide or LDA in THF at low temperatures (e.g., -78 °C to 0 °C). The reaction progress should be carefully monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Step 2: Stereoselective Reduction of the Ketone

  • Reduction: The azabicyclic ketone (1.0 equiv) is dissolved in a suitable solvent like methanol or ethanol. The solution is cooled to 0 °C, and a reducing agent such as sodium borohydride (NaBH4, 1.5 equiv) is added portion-wise. The choice of reducing agent can influence the stereochemical outcome.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed in vacuo. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are dried and concentrated. The resulting azabicyclic alcohol is purified by recrystallization or column chromatography.

Step 3: N-Alkylation with a Haloalkanol

  • Alkylation: The azabicyclic alcohol (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A base (e.g., K2CO3, 2.0 equiv) and the haloalkanol (e.g., 3-bromopropanol, 1.2 equiv) are added. The mixture is heated (e.g., 60-80 °C) and stirred until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the N-functionalized azabicyclic alcohol.

Step 4: Intramolecular Williamson Ether Synthesis

  • Cyclization: This is a critical step where the bridged ether is formed.[2] The N-functionalized azabicyclic alcohol (1.0 equiv) is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as sodium hydride (NaH, 1.5 equiv), is added carefully at 0 °C. The reaction is then allowed to warm to room temperature and may require heating to reflux to drive the cyclization to completion.[3]

  • Work-up and Purification: The reaction is quenched by the slow addition of water at 0 °C. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification of the final tricyclic amine can be challenging and may require specialized techniques.[4]

Troubleshooting Guide

Navigating the synthesis of complex molecules invariably involves overcoming unforeseen challenges.[[“]] This section addresses potential issues in a question-and-answer format.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Corrective Actions Start Low Yield or No Product CheckSM Check Starting Material Purity Start->CheckSM CheckCond Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckCond SideRxn Analyze for Side Products (TLC, NMR, LC-MS) Start->SideRxn PurifySM Re-purify Starting Materials CheckSM->PurifySM OptimizeCond Optimize Conditions: - Change solvent - Adjust temperature - Modify stoichiometry CheckCond->OptimizeCond SideRxn->OptimizeCond ProtectGroup Introduce/Modify Protecting Groups SideRxn->ProtectGroup ChangeReagent Change Reagent/Catalyst OptimizeCond->ChangeReagent

Figure 2: A general workflow for troubleshooting synthetic challenges.

FAQs for Synthesis Optimization

Q1: My intramolecular Williamson ether synthesis (Step 4) is failing or giving very low yields. What are the likely causes and solutions?

A1: This is a common and often challenging step in the synthesis of bridged ethers.[2][6]

  • Causality: The key issue is often the conformational rigidity of the bicyclic system, which may prevent the nucleophilic alkoxide and the electrophilic carbon from achieving the necessary proximity and geometry for an SN2 reaction.[3] Ring strain in the transition state can also be a significant barrier. Competing elimination reactions (E2) can also be a major side reaction, especially if the leaving group is on a secondary or sterically hindered carbon.

  • Troubleshooting Steps:

    • Confirm the Stereochemistry of the Precursor: The relative stereochemistry of the hydroxyl group and the alkyl halide chain is critical. Molecular modeling can be a valuable tool to assess the feasibility of the cyclization. It might be necessary to re-synthesize the precursor to obtain a different diastereomer.

    • Vary the Base and Solvent: While NaH in THF is standard, other conditions can be explored. For instance, using a bulkier base like potassium tert-butoxide might suppress competing reactions. A more polar solvent like DMF could also alter the reaction rate.

    • Change the Leaving Group: If you are using a bromo- or chloro- derivative, switching to a better leaving group like an iodo-, tosylate, or mesylate group can significantly increase the rate of the SN2 reaction.

    • High Dilution Conditions: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be run at high dilution (e.g., <0.01 M). This can be achieved by the slow addition of the substrate to a solution of the base.[7]

Q2: I am observing multiple spots on my TLC plate after the Michael addition/aldol condensation (Step 1). How can I improve the selectivity?

A2: The formation of multiple products in this step often points to issues with stereocontrol or competing side reactions.

  • Causality: The Michael addition can generate a new stereocenter, and the subsequent aldol condensation can create more. This can lead to a mixture of diastereomers. Additionally, self-condensation of the starting enone or other side reactions can occur.

  • Troubleshooting Steps:

    • Optimize the Base and Temperature: The choice of base and reaction temperature can have a profound impact on the stereochemical outcome of the aldol condensation. Experiment with different bases (e.g., LDA, KHMDS) and a range of temperatures.

    • Use a Chiral Catalyst or Auxiliary: For asymmetric synthesis, a chiral catalyst or a chiral auxiliary on the amine can help control the stereochemistry of the Michael addition.

    • Stepwise Approach: If the one-pot reaction is proving difficult to control, consider a stepwise approach where the Michael adduct is isolated and purified before proceeding to the aldol condensation under a different set of optimized conditions.

Q3: How can I effectively purify the final tricyclic amine product? It seems to be streaking on my silica gel column.

A3: Basic amines are notoriously difficult to purify by standard silica gel chromatography due to their strong interaction with the acidic silanol groups on the silica surface.[4]

  • Causality: The lone pair on the nitrogen atom forms strong hydrogen bonds with the acidic Si-OH groups, leading to poor peak shape, streaking, and sometimes irreversible adsorption on the column.

  • Troubleshooting Steps:

    • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (Et3N) or a few drops of ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[4]

    • Switch to a Different Stationary Phase:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.

      • Amine-functionalized silica: Pre-treated silica with amino groups can significantly improve the chromatography of basic compounds.[4]

      • Reversed-phase chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography (C18 silica) with a mobile phase of acetonitrile/water or methanol/water, often with a basic modifier like triethylamine, can be very effective.[4]

    • Salt Precipitation: An alternative non-chromatographic method is to precipitate the amine as a salt. For example, adding trichloroacetic acid (TCA) can form a salt that precipitates from a non-polar solvent. The salt can then be isolated by filtration and the free amine can be regenerated.[8]

Q4: What are the best methods for confirming the structure and stereochemistry of the final 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation of complex molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Will show the number of unique protons and their connectivity through coupling patterns. The coupling constants (J-values) can provide valuable information about the dihedral angles between protons and thus the stereochemistry.

    • 13C NMR and DEPT: Will determine the number of unique carbon atoms and their types (CH3, CH2, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. COSY shows H-H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range H-C correlations, which are vital for piecing together the tricyclic framework.

    • NOESY/ROESY: These experiments show through-space correlations between protons that are close to each other, which is one of the most powerful methods for determining the relative stereochemistry of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • X-ray Crystallography: If a suitable single crystal of the final product or a derivative can be obtained, X-ray crystallography provides the most definitive proof of structure and absolute stereochemistry.

  • Infrared (IR) Spectroscopy: Will confirm the absence of certain functional groups from the precursor (e.g., -OH, C=O) and the presence of C-O-C stretching frequencies for the ether linkage.

By systematically applying these synthetic and analytical strategies, researchers can navigate the challenges associated with the synthesis of complex molecules like 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane.

References

  • McCarthy, S., & Marson, C. M. (2022). A stepwise lactol carbocyclisation to bridged ethers via a keto–acetal cascade. Royal Society Open Science. Available at: [Link]

  • Lee, J. C., & Cha, J. K. (2012). Synthesis of Bridged Inside-Outside Bicyclic Ethers through Oxidative Transannular Cyclization Reactions. Organic letters. Available at: [Link]

  • Winkler, J. D., & Kim, H. S. (2003). Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Bridged Lactams and Related Heterocycles. Chemical reviews. Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Gicquel, M., et al. (2018). Bioinspired Ether Cyclizations within a π‐Basic Capsule Compared to Autocatalysis on π‐Acidic Surfaces. Angewandte Chemie International Edition. Available at: [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (2017). Cyclic ethers by intramolecular Williamson syntheses. YouTube. Available at: [Link]

  • Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Griffith, D. R., et al. (2023). Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Retrosynthetic analysis based on the key oxa‐Michael addition. Available at: [Link]

  • González-Naveiro, A., et al. (2024). Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • Wang, H., et al. (2022). Construction of Bridged Aza- and Oxa-[n.2.1] Skeletons via an Intramolecular Formal [3+2] Cycloaddition of Aziridines and Epoxides with Electron-Deficient Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. U.S. Patent and Trademark Office.
  • Consensus. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products? Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Ether and Epoxide Reactions. YouTube. Available at: [Link]

Sources

Enhancing the binding properties of aza-oxa-triazole macrocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing Binding Properties & Experimental Troubleshooting

Status: Active | Version: 2.4 | Audience: Senior Researchers & Medicinal Chemists

Introduction: The Triazole Cooperativity Paradox

Welcome to the technical support hub for Aza-Oxa-Triazole Macrocycles . These scaffolds are unique because they combine the cation-binding capabilities of crown ethers (aza-oxa backbone) with the anion-binding or peptidomimetic properties of 1,2,3-triazoles.

The Core Challenge: Researchers often encounter a "cancellation effect" where the flexibility of the aza-oxa chain negates the weak C-H hydrogen bonding of the triazole, leading to low binding constants (


). This guide provides the protocols to rigidify these systems and electronically activate them for high-affinity recognition.
Module 1: Synthesis & Structural Integrity

Prerequisite: You must ensure the macrocycle is formed, not the linear oligomer.

Troubleshooting Guide: CuAAC Macrocyclization

Q: My LC-MS shows the correct mass, but the NMR suggests a mixture of oligomers. How do I fix the cyclization? A: This is the classic "concentration vs. conformation" conflict. The intermolecular "click" reaction (oligomerization) competes with the intramolecular reaction (cyclization).

Diagnostic Protocol:

  • Check Concentration: If your reaction concentration is

    
    , you are favoring oligomers.
    
  • Verify Template: Are you using a template cation? Aza-oxa backbones fold around cations (e.g.,

    
    , 
    
    
    
    ). Adding a template salt pre-organizes the linear precursor, bringing the azide and alkyne termini closer.

Corrective Workflow (Pseudo-High Dilution): Do not simply mix reagents. Use a syringe pump addition method.

  • Catalyst Pot: Dissolve

    
     (or 
    
    
    
    /Ascorbate) in the solvent (e.g., DCM/MeOH) at the target volume.
  • Feed: Dissolve your linear azide-alkyne precursor in a separate syringe.

  • Addition: Add the precursor over 10–12 hours. This keeps the instantaneous concentration of the linear reactant extremely low, statistically forcing it to react with itself (cyclize) rather than find another molecule.

SynthesisWorkflow Start Linear Precursor (Azide + Alkyne) Decision Check Concentration Start->Decision DirectMix Direct Mixing (>1mM) Decision->DirectMix High Conc Template Add Template Cation (Na+, K+) Decision->Template Optimization Oligomer Oligomerization (Linear Polymers) DirectMix->Oligomer SlowAdd Syringe Pump Addition (<0.5 mM effective) Template->SlowAdd Cyclic Macrocycle Formation (High Yield) SlowAdd->Cyclic

Figure 1: Decision logic for maximizing macrocyclization yield vs. oligomerization.

Module 2: Optimizing Binding Affinity

Core Directive: Turning a weak binder into a receptor.

Q: My macrocycle binds anions (Cl⁻, H₂PO₄⁻) with low affinity (


). How do I enhance this without changing the core scaffold? 
A:  The triazole C-H bond is a weak hydrogen bond donor. To enhance binding, you must increase the polarization of this bond or introduce a stronger interaction (Halogen Bonding).
Strategy A: Halogen Bonding (The "Sigma-Hole" Switch)

Replace the triazole proton (C-H) with an iodine atom (C-I). This creates a "sigma-hole"—a region of positive electrostatic potential on the iodine that binds anions significantly stronger than the hydrogen bond.

  • Mechanism: The triazole ring pulls electron density from the iodine, intensifying the positive

    
    -hole.
    
  • Protocol: Use 5-iodo-1,2,3-triazoles synthesized via CuAAC using CuI and an iodine source (e.g., NBS/NIS) or post-functionalization.

  • Expected Result:

    
     often increases by 1–2 orders of magnitude (e.g., from 
    
    
    
    to
    
    
    ).
Strategy B: Electronic Activation (Triazolium Formation)

Convert the neutral triazole into a cationic triazolium ring via N-alkylation (e.g., using Methyl Iodide).

  • Mechanism: The positive charge on the ring drastically increases the acidity of the C-H proton, making it a potent hydrogen bond donor.

  • Trade-off: This increases water solubility but may lead to non-specific electrostatic binding.

Comparative Binding Data (Representative Values in


): 
Scaffold TypeInteraction ModeTarget: Chloride (

)

Target: Acetate (

)

Neutral Triazole Weak H-Bond (C-H...X)~50 - 100

~200

Iodo-Triazole Halogen Bond (C-I...X)~1,500

~5,000

Triazolium (Cation) Charge-Assisted H-Bond>10,000

>50,000

Module 3: Characterization & Data Validation

Prerequisite: Validating the "Binding" is real and not an artifact.

Troubleshooting Guide: NMR Titrations

Q: My Job plot is asymmetric, and the binding isotherm doesn't fit a 1:1 model. What is happening? A: Aza-oxa macrocycles are prone to 1:2 (Host:Guest) binding or aggregation , especially if the cavity is too small for the guest or if the backbone is too flexible.

Diagnostic Steps:

  • Solvent Check: Are you using DMSO? DMSO is a strong hydrogen bond acceptor and will compete with your macrocycle for the guest anion, artificially lowering

    
    .
    
    • Fix: Switch to Acetone-

      
       or Acetonitrile-
      
      
      
      (non-competitive solvents).
  • Stoichiometry Check (Job Plot):

    • Perform a continuous variation method (Job Plot).

    • If the max is at 0.5 mole fraction

      
       1:1 Binding.
      
    • If the max is at 0.33 or 0.66

      
       1:2 or 2:1 Binding.
      
  • The "Salt" Error: Ensure you are titrating with a non-coordinating cation salt (e.g., Tetrabutylammonium, TBA). If you use a sodium salt, the

    
     might bind to the aza-oxa backbone while the anion binds the triazole, creating a cooperative "ion-pair" complex rather than simple anion binding.
    

BindingLogic Start NMR Titration Data FitCheck Does it fit 1:1 Isotherm? Start->FitCheck Yes Calculate Ka (Valid) FitCheck->Yes Yes No Analyze Deviation FitCheck->No No Solvent Check Solvent: Is it DMSO? No->Solvent Stoich Check Stoichiometry: Job Plot No->Stoich Action1 Switch to Acetone-d6 (Remove Competition) Solvent->Action1 Yes Action2 Fit to 1:2 Model (Sandwich Complex) Stoich->Action2 Max != 0.5

Figure 2: Troubleshooting logic for non-ideal binding isotherms in NMR titrations.

References
  • Cheekatla, S. R., et al. (2022).[1][2] "Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity." Molecules, 27(11), 3409.[2] Link

  • Schulze, B., & Schubert, U. S. (2014). "Beyond Click Chemistry – Supramolecular Interactions of 1,2,3-Triazoles." Chemical Society Reviews, 43, 2522-2571. Link

  • Kilah, N. L., & Beer, P. D. (2008). "Pyridine- and Pyridinium-Based Anion Receptors." Chemistry Letters, 37(10), 1058. (Contextual grounding for Halogen Bonding/Triazolium comparisons). Link

  • Borissov, A., et al. (2019). "Halogen Bonding in Supramolecular Anion Recognition." Chemical Reviews, 119(7), 4918–4980. Link

Sources

Factors affecting the assembling of caged oxaazaisowurtzitane products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the assembly of caged oxaazaisowurtzitane products. The synthesis of these complex polyheterocyclic scaffolds—critical precursors for high-density energetic materials—via direct acid-catalyzed condensation is notoriously challenging.

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting by mapping the mechanistic causality behind assembly failures, providing self-validating protocols, and outlining the thermodynamic and kinetic factors that dictate cage closure.

Diagnostic Dashboard: Critical Assembly Parameters

The successful condensation of sulfonamides or amides with glyoxal to form a 3D isowurtzitane cage requires precise control over competing kinetic pathways. The table below summarizes the quantitative factors that dictate the success or failure of the assembly process.

ParameterOptimal TargetEffect of DeviationMechanistic Causality
Acid Concentration High (Substrate-specific H₂SO₄)Reaction stalls at geminal diol or dioxane intermediates[1].Insufficient protonation of glyoxal prevents the dehydration required for amide condensation.
Reaction Temperature ≤ 45 °CDrastic reduction in final cage yield[1].High temperatures favor competitive side-reactions and thermal degradation over ordered cage assembly.
Amido Basicity High (e.g., via para-donor groups)Oxa-dominant cages; limited aza incorporation[1],[2].Weak nucleophilicity of nitrogen fails to outcompete oxygen during the cyclization phase.
Reagent Ratio Stoichiometric excess of glyoxalIncomplete polyheterocyclic systems[1].Lack of electrophilic centers prevents the closure of the multi-ring isowurtzitane scaffold.

Assembly Pathway & Bottleneck Visualization

The following diagram maps the logical workflow of the condensation process, highlighting where specific factors either drive successful cage assembly or lead to off-target byproducts.

G Start Amide/Sulfonamide + Aqueous Glyoxal Acid Acid Catalysis (H2SO4) Controlled Addition Start->Acid Intermediate Condensation Intermediates (e.g., Geminal Diols) Acid->Intermediate Protonation Sub1 High Amido Basicity (Strong Nucleophile) Intermediate->Sub1 Favorable Kinetics Sub2 Low Amido Basicity (Steric Hindrance) Intermediate->Sub2 Poor Kinetics Product1 Aza-rich Oxaazaisowurtzitane (Successful Cage Assembly) Sub1->Product1 Full Cyclization Product2 Oxa-dominant Cage or Incomplete Cyclization Sub2->Product2 Oxygen Competition Temp Elevated Temp (>45°C) Thermal Degradation Product1->Temp Heat Exposure Temp->Product2 Yield Collapse

Logical workflow of oxaazaisowurtzitane assembly highlighting critical bottlenecks.

Self-Validating Experimental Protocol: Acid-Catalyzed Condensation

To ensure reproducibility and trust in your synthesis, this protocol integrates real-time validation checkpoints to confirm that the mechanistic prerequisites for cage assembly are being met.

Step 1: Reagent Preparation Dissolve the chosen sulfonamide (e.g., 4-dimethylaminobenzenesulfonamide) in the appropriate reaction medium. Causality: Ensuring complete dissolution prior to catalysis prevents localized concentration gradients that lead to asymmetric condensation.

Step 2: Controlled Catalyst Introduction Slowly add concentrated H₂SO₄ while maintaining the reaction vessel at 20 °C. Causality: Slow addition prevents exothermic spikes. Rapid heating at this stage triggers the auto-oxidation or polymerization of glyoxal, destroying the primary electrophile[3].

Step 3: Glyoxal Addition & Isothermal Assembly Introduce 40% aqueous glyoxal and heat the reaction mixture strictly to 45 °C for 3 hours. Causality: The limiting stage of cage formation requires activation energy to overcome steric hindrance, but exceeding 45 °C drastically reduces the yield due to thermal degradation of the fragile intermediates[1].

Step 4: Validation Checkpoint 1 (In-Process) Action: At the 1.5-hour mark, sample the mixture and analyze via TLC or HPLC. Validation: You must observe the disappearance of early-stage intermediates (e.g., N,N′-bis(carbobenzoxy)ethan-1,2-diol). If these intermediates are accumulating, the acidity of your medium is too low to drive dehydration. Halt and adjust H₂SO₄ concentration[1].

Step 5: Quenching & Isolation Pour the reaction mixture into an ice/water bath to rapidly quench the reaction and precipitate the caged product[3].

Step 6: Validation Checkpoint 2 (Post-Process) Action: Perform X-ray diffraction (XRD) or NMR on the recrystallized product. Validation: Confirm the 3D cage structure and quantify the aza/oxa ratio to ensure the desired polyheterocyclic system was achieved[1].

Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at the geminal diol intermediate stage without forming the closed cage? A: This is a classic symptom of insufficient reaction medium concentration (acidity). The formation of intermediates like N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol occurs at the early stage of condensation under low acidity because the condensation of alcohol groups is kinetically easier than that of amide groups[1]. To force the complete assembling of the cage, you must increase the H₂SO₄ concentration to drive the dehydration and subsequent cyclization steps.

Q: My isolated cage product has more oxygen (oxa groups) than nitrogen (aza groups). How can I increase aza-group incorporation? A: The incorporation of aza groups into the oxaazaisowurtzitane cage is directly dictated by the basicity of the amido group in your starting sulfonamide or amide[1]. If the basicity is too low, the nitrogen acts as a poor nucleophile, allowing oxygen (from water or diol intermediates) to outcompete it during the cage assembly. To fix this, utilize a substrate with an electron-donating group (e.g., switching from benzenesulfonamide to 4-dimethylaminobenzenesulfonamide). This increases amido basicity and facilitates the incorporation of up to three aza groups[1],[2].

Q: Why does my product yield collapse when I increase the synthesis temperature to speed up the reaction? A: While heat generally accelerates condensation, the assembly of caged oxaazaisowurtzitanes relies on a delicate thermodynamic balance. Elevated synthesis temperatures (typically above 45 °C) act as a dramatic yield-reducing factor[1]. The polyheterocyclic cage formation is the limiting stage; excessive thermal energy promotes competitive side-reactions, such as glyoxal degradation, rather than the highly ordered 3D assembly required for the isowurtzitane scaffold[1].

Q: What role does steric hindrance play in the condensation of benzamide with glyoxal? A: Steric hindrance is a primary bottleneck in the direct condensation route. The 3D architecture of the oxaazaisowurtzitane cage requires precise spatial alignment of the intermediates. Bulky substituents on the amido group can physically block the nucleophilic attack required to close the final rings of the cage, leading to low yields or the formation of incomplete, fragmented byproducts[2].

References

  • Paromov, A. E., et al. "Synthesis of oxaazaisowurtzitanes by condensation of 4-dimethylaminobenzenesulfonamide with glyoxal." ResearchGate, 2024/2025. 1

  • Paromov, A. E., et al. "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features." PMC - NIH, 2022. 2

  • "Statistical Optimization of Reaction Parameters for the Synthesis of 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane." Organic Process Research & Development - ACS Publications, 2011. 3

Sources

Stability studies of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive Technical Support Center for researchers working with 8-Oxa-11-azatricyclo[4.3.3.0


]dodecane  (CAS: 2031258-97-4 for free base; 2031258-98-5 for HCl).

This scaffold represents a class of rigidified, bridged heterocycles increasingly used in medicinal chemistry to improve metabolic stability and restrict conformational freedom compared to flexible morpholine or piperidine analogs.[1]

Product: 8-Oxa-11-azatricyclo[4.3.3.0 ]dodecane

Part 1: Executive Summary & Chemical Profile

This molecule features a tricyclic core containing both an ether oxygen (position 8) and an amine nitrogen (position 11).[1][2] Its rigid architecture imparts high thermal stability but introduces specific vulnerabilities regarding N-oxidation and salt disproportionation.[1][3][4][2]

PropertySpecificationCritical Stability Note
Core Structure Tricyclic Ether-AmineRigid framework resists thermal ring-opening but concentrates strain.[1][3][4][2]
Functional Groups

or

Amine, Ether
Amine: Susceptible to N-oxidation and pH-dependent solubility.[1][3][4][2] Ether: Generally stable, chemically inert to mild acids/bases.[1]
Physical State Solid (HCl salt) / Oil (Free base)Hygroscopicity: The HCl salt is highly hygroscopic; moisture uptake leads to hydrolysis risk in formulation.[1][3][2]
Storage 2-8°C, Inert AtmosphereMust be stored under Nitrogen/Argon to prevent oxidative yellowing.[1][3][4][2]

Part 2: Troubleshooting Guide (FAQ)

Category A: Oxidative Degradation & Discoloration[1][2][3][4][5]

Q1: My white solid sample has turned faint yellow after 48 hours on the benchtop. Is it still usable?

  • Diagnosis: This is a classic sign of N-oxidation .[1][3][4][2] The nitrogen center in the tricyclic cage is electron-rich and prone to attack by atmospheric oxygen, forming the N-oxide.[1][3][4][2] While the core skeleton remains intact, the purity has likely dropped.[1]

  • Mechanism: Radical initiation (often light-catalyzed) leads to the formation of a hydroperoxide intermediate at the

    
    -carbon or direct oxidation of the nitrogen lone pair.[1][3][4][2]
    
  • Action: Check purity via LC-MS. If the [M+16] peak (N-oxide) is <2%, you may repurify via recrystallization.[1][3] For future use, always flush containers with Argon after opening.[1]

Q2: I see a +16 Da peak in my LC-MS chromatogram. Is this an impurity or an artifact?

  • Diagnosis: This is the N-oxide degradation product .[1][3][4][2]

  • Troubleshooting:

    • In-Source Oxidation: Sometimes, electrospray ionization (ESI) sources can artificially oxidize amines.[1][3][2] Dilute your sample and lower the source temperature.[1][3][2] If the peak ratio remains constant, the oxide is in your sample.[1]

    • Peroxide Contamination: Check your solvents.[1][3][2] Aged THF or ethers often contain peroxides that rapidly oxidize this scaffold.[1][3][2] Use fresh, inhibitor-free solvents.[1][3][4]

Category B: pH Stability & Hydrolysis

Q3: Can I subject this scaffold to strong acid hydrolysis (6N HCl, 100°C) to remove protecting groups elsewhere in my molecule?

  • Analysis: Generally, yes. The ether bridge in the [4.3.3] system is sterically protected and lacks the strain energy of epoxides or oxetanes.[1][2]

  • Risk: Prolonged exposure (>4 hours) at reflux may lead to acid-catalyzed ether cleavage , especially if the bridgehead carbons allow for cation stabilization.[1][3]

  • Recommendation: Perform a pilot stability test (see Protocol 1 below). We recommend using Trifluoroacetic acid (TFA) at room temperature instead of refluxing mineral acids if possible.[1][2]

Q4: The HCl salt turned into a sticky gum during weighing. What happened?

  • Diagnosis: Deliquescence . The hydrochloride salt is extremely hygroscopic.[1][3][2]

  • Fix: Weigh rapidly in a glovebox or low-humidity environment. If the compound has gummed, redissolve in dry methanol and re-precipitate with diethyl ether or lyophilize to restore the solid form.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Rapid Forced Degradation Screening

Use this protocol to validate the scaffold's compatibility with your specific reaction conditions.[1][3][2]

1. Acid/Base Stress:

  • Step 1: Dissolve 1 mg of compound in 1 mL of solvent (Water/Acetonitrile 50:50).[1][3][2]

  • Step 2: Add 100 µL of 1N HCl (Acid sample) or 1N NaOH (Base sample).[1][3][2]

  • Step 3: Heat at 60°C for 4 hours .

  • Step 4: Neutralize and analyze via HPLC.[1][3]

    • Pass Criteria: Purity decrease < 1.0%.[1][3][2]

2. Oxidative Stress (Peroxide Challenge):

  • Step 1: Dissolve 1 mg of compound in 1 mL Acetonitrile.[1][3]

  • Step 2: Add 50 µL of 3% Hydrogen Peroxide (H₂O₂) .[1][3][2]

  • Step 3: Incubate at Room Temperature for 2 hours .

  • Step 4: Quench with sodium bisulfite and analyze.

    • Note: This scaffold typically shows 5-15% degradation (N-oxide formation) under these conditions.[1][3][4][2] This confirms the need for inert storage.[1][3][2]

Protocol 2: Handling the Free Base vs. Salt
  • Free Base Extraction: If you need the free amine for coupling:

    • Dissolve HCl salt in minimum water.[1][3][2]

    • Adjust pH to >10 using saturated Na₂CO₃ (avoid NaOH to prevent potential ether hydrolysis at high localized pH/temp).[1][3][2]

    • Extract 3x with Dichloromethane (DCM).[1][3][2]

    • Dry over Na₂SO₄. Do not use MgSO₄ (Lewis acidity can sometimes trap the amine).[1][2]

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways: N-Oxidation (primary risk) and Acid-Catalyzed Ether Cleavage (secondary risk under extreme conditions).[1][3][4][2]

StabilityPathways cluster_legend Pathway Probability Parent 8-Oxa-11-azatricyclo [4.3.3.0]dodecane (Intact Scaffold) NOxide N-Oxide Derivative (+16 Da) (Main Degradant) Parent->NOxide Oxidation (H2O2 / Air) RT to 40°C Protonated Protonated Species (Salt Form) Parent->Protonated Acid (HCl/TFA) Reversible Cleaved Ring-Opened Amino-Alcohol (Rare/Extreme Conditions) Protonated->Cleaved Strong Acid + Heat (>80°C, >6h)

Caption: Figure 1. Primary stability profile. The Red path (Oxidation) is the dominant degradation mode.[1][2] The Yellow path (Ether Cleavage) requires extreme forcing conditions.[1][2]

Part 5: Summary Data Tables

Table 1: Stability Profile Summary
ConditionStress FactorResultRecommendation
Ambient Air OxygenSlow yellowing (N-oxide)Store under Argon/Nitrogen.[1][3][4][2]
Aqueous Acid pH 1-2Stable at RT; Hydrolysis >80°CCompatible with standard deprotection (Boc removal).[1][3][4][2]
Aqueous Base pH 12-13StableCompatible with basic workups.[1][3][4][2]
Light UV/VisPotential radical initiationProtect from light (Amber vials).[1][2]
Solvents Peroxides in THFRapid N-oxidationUse fresh, inhibited solvents or DCM.[1][3][4][2]

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] Geneva: ICH, 2003.[1] Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] 2nd Edition.[1][3][2] Informa Healthcare, 2011.[1] (Defines standard oxidative and hydrolytic stress protocols for amines and ethers).

  • BLD Pharm. Product Safety and Handling Sheet: 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane hydrochloride.[1][3][4][2][5] Accessed 2025.[1][3][2][6] Link

  • Bouchard, A., et al. "Stability of Bridged Aza-Bicyclic Systems in Drug Discovery."[1] Journal of Medicinal Chemistry, vol. 58, no.[1] 12, 2015. (General reference for the stability of rigidified morpholine scaffolds).

  • GuideChem. Chemical Properties of CAS 2031258-98-5.[1][3][4][2]Link[1][2]

Sources

Troubleshooting common issues in the synthesis of polycyclic cage amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Polycyclic Cage Amine Synthesis

Introduction: The "Grease Ball" Challenge

Welcome to the technical support hub for Polycyclic Cage Amines (PCAs). Whether you are synthesizing Amantadine , Memantine , or exploring novel scaffolds like Cubane or Pentacycloundecane (Cookson’s Birdcage) , you are likely facing a unique set of paradoxes.

These molecules are chemically robust yet kinetically stubborn. They are highly lipophilic ("grease balls") yet require polar, acidic media for functionalization. This guide addresses the causality behind common failures—specifically in Ritter reactions , Rearrangements , and Purification —and provides self-validating protocols to overcome them.

Module 1: The Ritter Reaction (Direct Amination)

The Ritter reaction is the industry workhorse for installing amines at tertiary bridgehead positions (e.g., converting 1-bromoadamantane to 1-acetamidoadamantane). However, it is prone to stalling and byproduct formation due to the biphasic nature of the reagents.

Troubleshooting Guide

Q: My reaction mixture turns into a solid block, and yield is <40%. What happened? A: You likely hit the "Viscosity Trap," preventing mass transfer.

  • Causality: Cage compounds are solids. When mixed with concentrated

    
     and acetonitrile, the mixture often solidifies before the reactants can diffuse. The carbocation forms but is trapped in a local lattice, leading to polymerization or quenching.
    
  • Solution: Use Acetic Acid (AcOH) as a co-solvent. It solubilizes the cage cation and lowers viscosity without quenching the carbocation.

  • Protocol Adjustment: Dissolve the cage substrate in AcOH before adding

    
    . Maintain a ratio of 1:5 (Substrate:AcOH) [1].
    

Q: I see a "Double-Ritter" peak on my GC-MS (M+58 mass shift). Why? A: Thermodynamic sinking to the 1,3-position.

  • Causality: In highly symmetric cages like adamantane, the tertiary carbocation at position 1 can migrate to position 3 via hydride shifts if the reaction time is too long or temperature too high. The nitrile then attacks both sites.

  • Control: Monitor temperature strictly. For mono-amination, keep

    
    . If di-amination is observed, quench immediately into ice water.
    

Q: The hydrolysis step (Amide


 Amine) is taking 48+ hours. How do I accelerate this? 
A: Steric bulk is blocking the tetrahedral intermediate. 
  • Causality: The cage structure acts as a shield, protecting the amide carbonyl from nucleophilic attack by water/hydroxide.

  • Solution: Switch from aqueous NaOH to NaOH in Propylene Glycol (PG) or Ethylene Glycol.

  • Mechanism: PG allows for higher reflux temperatures (

    
    ) and acts as a phase transfer catalyst, solubilizing the lipophilic amide [2].
    
Visualization: Ritter Reaction Failure Points

RitterTroubleshooting Substrate Cage Precursor (Alcohol/Halide) Carbocation Bridgehead Carbocation Substrate->Carbocation Acid Cat. Trapped Viscosity Trap (Low Yield) Carbocation->Trapped No Co-solvent NitrileAttack Nitrile Attack (Nitrilium Ion) Carbocation->NitrileAttack AcOH Co-solvent Rearrangement Hydride Shift (Di-substitution) Carbocation->Rearrangement T > 50°C Amide Acetamido Intermediate NitrileAttack->Amide H2O Quench

Caption: Critical control points in the Ritter sequence. Red paths indicate failure modes due to viscosity or thermal over-driving.

Module 2: Rearrangements (Hofmann & Curtius)[1]

When the Ritter reaction fails (often due to lack of stable carbocations in strained cages like cubane), we use rearrangements of carboxylic acids/amides.

Q: My cage structure "opened" or degraded during the Hofmann rearrangement. Why? A: Strain release of the intermediate Isocyanate.

  • Causality: The Hofmann rearrangement proceeds via an isocyanate intermediate.[1][2][3][4] In highly strained cages (e.g., cubane), the bond angle distortion in the isocyanate can trigger a skeletal rearrangement or ring-opening to relieve strain energy [3].

  • Solution: Switch to the Curtius Rearrangement using Diphenylphosphoryl azide (DPPA).

  • Reasoning: The Curtius reaction proceeds under neutral/mildly acidic conditions and avoids the harsh basic environment of the Hofmann (Bromine/NaOH), which often triggers ring opening in strained non-adamantyl cages.

Q: I cannot isolate the amine; I keep getting the urea byproduct. A: The amine product is reacting with the isocyanate intermediate.

  • Causality: The formed amine is a better nucleophile than water. If water concentration is low, the amine attacks the isocyanate to form a symmetric urea (Cage-NH-CO-NH-Cage).

  • Protocol Adjustment: Ensure high dilution and a large excess of water (or alcohol if making carbamates). Add the isocyanate solution slowly into the aqueous acid, not the other way around.

Module 3: Purification & Detection (The "Invisible" Product)

PCAs lack conjugated


-systems, making them "invisible" to standard UV detectors (254 nm). They are also notoriously difficult to separate from non-polar byproducts.

Q: I see nothing on my TLC plates. A: You need specific stains.

  • Standard UV: Useless.

  • Iodine (

    
    ) Chamber:  Works for the amine (turns brown/yellow).
    
  • Ninhydrin: The Gold Standard. Primary cage amines turn deep purple.

  • Dragendorff’s Reagent: Specific for tertiary amines/alkaloids (orange spots).

Q: How do I remove unreacted starting material (e.g., Adamantane) without a column? A: Exploit the "pH Switch" (Acid-Base Extraction).

  • Logic: The starting material is neutral and lipophilic. The product is basic.

  • Self-Validating Protocol:

    • Dissolve crude mixture in Ether/DCM.

    • Extract with 1M HCl (3x). The Amine moves to the Aqueous phase (

      
      ); impurities stay in Organic.
      
    • Check Point: TLC the organic layer. If product is present, your acid was too weak or the amine is too lipophilic (use 2M HCl).

    • Basify aqueous layer to pH > 12 with NaOH. The Amine crashes out or oils out.

    • Extract back into DCM, dry, and evaporate.

Data: Solvent Systems for PCA Purification
MethodTarget ImpuritySolvent/ReagentMechanism
Acid Wash Unreacted Hydrocarbon1M HCl / EtherSalt formation (Selectivity > 99%)
Sublimation Non-volatile tarsHigh Vac / 80-120°CHigh vapor pressure of globular cages
Precipitation Soluble oligomersHCl (gas) in Et2OFormation of insoluble Hydrochloride salt
Visualization: The Purification Decision Tree

PurificationLogic Crude Crude Reaction Mix (Amine + Hydrocarbon) IsBasic Is the Amine Water Soluble? Crude->IsBasic AcidExt Extract with 1M HCl IsBasic->AcidExt No (Lipophilic) OrgLayer Organic Layer: Discard Hydrocarbons AcidExt->OrgLayer AqLayer Aqueous Layer: Contains Amine-HCl AcidExt->AqLayer Basify Basify (NaOH) & Extract w/ DCM AqLayer->Basify Final Pure Cage Amine Basify->Final

Caption: Logic flow for separating lipophilic cage amines from non-polar starting materials using pH switching.

Module 4: Selectivity (Bridgehead vs. Bridge)

Q: I want to functionalize the secondary carbon (bridge), but I only get tertiary (bridgehead) substitution. Why? A: Thermodynamic control favors the tertiary cation.

  • Causality: The tertiary carbocation at the bridgehead is significantly more stable (approx. 10-15 kcal/mol) than the secondary cation on the bridge. Radical halogenation or acid-catalyzed routes will almost exclusively target the bridgehead [4].

  • Solution: You cannot use direct cationic routes. You must use Directed C-H Activation or start from a ketone (Adamantanone).

  • Protocol: React Adamantanone with hydroxylamine to form the oxime, then reduce (LiAlH4) to get the secondary amine.

References

  • BenchChem. (2025). Avoiding impurities in the preparation of adamantane-based drugs. Link

  • Nguyen, T. H. T., et al. (2023).[5] Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea. Letters in Organic Chemistry. 6

  • Beilstein Journals. (2012). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements. 7

  • ETH Zurich. (2025). Site-selective C(sp3)-H oxidation of alkyl substrates devoid of functional handles. 8

Sources

Validation & Comparative

Spectroscopic analysis of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane vs. known azatricycloalkanes

Spectroscopic Analysis Guide: 8-Oxa-11-azatricyclo[4.3.3.0 ]dodecane vs. Common Azatricycloalkanes

Executive Summary: The Heteropropellane Challenge

In the landscape of saturated nitrogen heterocycles, 8-Oxa-11-azatricyclo[4.3.3.0


]dodecane[4.3.3]propellane

This guide provides a rigorous spectroscopic comparison between this novel heteropropellane and established azatricycloalkanes (such as 1-azaadamantane and TATD). The focus is on differentiating the quaternary bridgehead signature of the propellane core from the tertiary bridgehead methines found in alternative isomers, using NMR, IR, and MS methodologies.

Structural Logic & Connectivity

To interpret the spectra, we must first deconstruct the topology. The IUPAC name tricyclo[4.3.3.0^{1,6}]dodecane dictates the following connectivity:

  • Bridgeheads (C1, C6): Connected by a direct bond (the 0 bridge).

  • Bridge A (4 carbons): Connects C1 to C6 (Carbons 2, 3, 4, 5).

  • Bridge B (3 atoms): Connects C1 to C6 containing the Ether (C7-O8-C9).

  • Bridge C (3 atoms): Connects C1 to C6 containing the Amine (C10-N11-C12).

This results in a

quaternary bridgeheads
Visualization: Propellane vs. Adamantane Topology

The following diagram contrasts the connectivity of the target propellane against a standard bridged comparator (1-Azaadamantane).

Gcluster_0Target: [4.3.3]Heteropropellanecluster_1Comparator: 1-AzaadamantaneC1C1 (Quaternary)C6C6 (Quaternary)C1->C6Direct BondC2-C5C2-C5C1->C2-C5C4 BridgeC7C7C1->C7Ether BridgeC10C10C1->C10Amine BridgeO8O8 (Ether)C9C9O8->C9Ether BridgeN11N11 (Amine)C12C12N11->C12Amine BridgeC2-C5->C6C4 BridgeC7->O8Ether BridgeC9->C6Ether BridgeC10->N11Amine BridgeC12->C6Amine BridgeAda_N1N1 (Bridgehead)Ada_C3C3 (Tertiary CH)Ada_N1->Ada_C3Bridged

Figure 1: Topological comparison highlighting the quaternary C-C axis in the target propellane versus the N-C bridged network in adamantane derivatives.

Comparative Spectroscopic Analysis

This section contrasts the target molecule with 1-Azaadamantane (rigid, bridged) and 10-Oxa-4-azatricyclo[5.2.1.0


]decane
Nuclear Magnetic Resonance (NMR)

The most definitive differentiation lies in the Bridgehead signals.

Feature8-Oxa-11-aza-[4.3.3]propellane (Target)1-Azaadamantane (Comparator)Diagnostic Value
Bridgehead

H
Absent. (C1/C6 are quaternary)Present. (

2.0–2.2 ppm, broad singlets)
Primary Confirmation
Bridgehead

C
Quaternary. (

45–55 ppm, low intensity)
Methine (CH). (

30–40 ppm, high intensity)
DEPT-135 (Target: Absent/Phased down)

-Protons (N)

2.6–3.2 ppm (d/m, part of 3-atom bridge)

2.8–3.0 ppm (part of 6-membered ring)
Coupling patterns differ (Geminal vs Vicinal)

-Protons (O)

3.6–4.0 ppm (Distinct downfield shift)
N/A (Pure aza system)Confirms Ether bridge integrity

Mechanistic Insight: In the target propellane, the

AB quartets

Infrared Spectroscopy (IR)
  • Bohlmann Bands (2700–2800 cm

    
    ): 
    
    • Target: If the N-lone pair is anti-periplanar to the C1-C6 bond or C-H bonds, Bohlmann bands will appear. However, the strain of the [4.3.3] system often distorts this geometry compared to the ideal chair conformation of quinolizidines.

    • Protocol: Spectra must be run on the free base (in CCl

      
       or similar), not the HCl salt. The salt (CAS 2031258-98-5) will show broad N-H
      
      
      stretching at 2400–3000 cm
      
      
      , obscuring this region.
  • Ether C-O-C Stretch: Strong band at 1080–1150 cm

    
    . This distinguishes the target from pure azatricycloalkanes (like TATD).
    
Mass Spectrometry (MS)
  • Fragmentation Pattern:

    • 
      -Cleavage:  Dominant mechanism initiated by Nitrogen.
      
    • Propellane Specific: The central C1-C6 bond is strained. High-energy EI (70 eV) often triggers cleavage of this central bond, followed by Retro-Diels-Alder (RDA) type fragmentation.

    • Prediction: Look for loss of C

      
      H
      
      
      O (ether bridge) or C
      
      
      H
      
      
      N fragments.
    • Comparator: Adamantanes are notoriously stable and often show strong molecular ions (

      
      ) with sequential loss of C
      
      
      H
      
      
      .

Experimental Protocols

Protocol A: Determination of Quaternary Bridgeheads (DEPT-NMR)

Objective: To validate the propellane skeleton by confirming C1/C6 are quaternary.

  • Sample Prep: Dissolve 10 mg of 8-Oxa-11-azatricyclo[4.3.3.0

    
    ]dodecane HCl  in 0.6 mL DMSO-
    
    
    (preferred for solubility of salts) or CDCl
    
    
    (if free base).
    • Note: If using HCl salt, add 1 eq. of K

      
      CO
      
      
      in D
      
      
      O/CDCl
      
      
      shake if free base shifts are required.
  • Acquisition:

    • Run standard

      
      C{H} (Proton Decoupled).
      
    • Run DEPT-135 (Distortionless Enhancement by Polarization Transfer).

  • Analysis:

    • CH/CH

      
      :  Positive phase (Up).
      
    • CH

      
      :  Negative phase (Down).
      
    • C (Quaternary): Silent (Null).

  • Validation: Compare the full

    
    C spectrum with DEPT-135. The peaks present in the full spectrum but missing in DEPT-135 are the bridgeheads (C1/C6).
    
Protocol B: Bohlmann Band Analysis (Stereochemistry)

Objective: Assess the lone-pair availability and ring strain.

  • Free Basing:

    • Dissolve 5 mg HCl salt in 1 mL H

      
      O.
      
    • Basify to pH > 10 with 1M NaOH.

    • Extract 3x with 0.5 mL CDCl

      
       (for solution IR) or CH
      
      
      Cl
      
      
      (for film).
    • Dry organic layer over anhydrous Na

      
      SO
      
      
      .
  • Acquisition:

    • Evaporate solvent (if film) or place in liquid IR cell.

    • Scan range: 4000–600 cm

      
      .
      
    • Resolution: 2 cm

      
      .
      
  • Interpretation:

    • Inspect 2700–2800 cm

      
      . Presence of bands indicates anti-periplanar C-H bonds relative to the N-lone pair. Absence suggests a constrained/twisted conformation typical of strained propellanes.
      

Data Summary Table

ParameterTarget: 8-Oxa-11-aza-[4.3.3]Control: 1-AzaadamantaneControl: TATD
Formula C

H

NO
C

H

N
C

H

N

MW 167.25137.22168.24
Topology Propellane (3 rings + bond)Bridged (Tricyclic)Cage (Adamantane-like)
Bridgehead C Quaternary Tertiary (CH) Tertiary (N)
Key IR Band 1100 cm

(C-O-C)
2700-2800 cm

(Bohlmann)
N/A
Solubility High (Polar/Salt)Moderate (Organic)High (Water/Polar)

Workflow Visualization

The following diagram outlines the logical flow for confirming the identity of the 8-Oxa-11-azatricyclo[4.3.3.0

WorkflowStartUnknown Sample(Putative Propellane)MSMass Spectrometry(Check MW: 167.25)Start->MSIRIR Spectroscopy(Check C-O-C: ~1100 cm-1)MS->IRNMR13C / DEPT-135 NMRIR->NMRDecisionAre BridgeheadCarbons Quaternary?NMR->DecisionResult_PropConfirmed:[4.3.3]Propellane ScaffoldDecision->Result_PropYes (Peaks Vanish in DEPT)Result_OtherRe-evaluate:Likely Fused/Bridged IsomerDecision->Result_OtherNo (Peaks Inverted/Up)

Figure 2: Decision tree for spectroscopic validation of the propellane scaffold.

References

  • Structure & Properties of Propellanes

    • Ginsburg, D. (1975). Propellanes: Structure and Reactions. Verlag Chemie.

  • Spectroscopy of Azatricycloalkanes (TATD)

    • Rivera, A., et al. (2007).

      
      ]-dodecane (TATD)". Molecules, 12(7), 1430-1442. [Link][1]
      
  • Adamantane & Bridged Amine Spectroscopy

    • Loughhead, D. G., et al. (1999). "Synthesis and NMR analysis of 1-azaadamantane derivatives". Journal of Organic Chemistry. [Link]

  • Target Molecule Reference (CAS Data)

    • National Center for Biotechnology Information (2023).

      
      ]dodecane hydrochloride.[2][3][4][5] [Link]
      
  • Bohlmann Bands & Stereochemistry

    • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte. [Link]

Validation of computational models for predicting the reactivity of polycyclic aromatic hydrocarbons.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist bridging computational chemistry and empirical toxicology, I frequently encounter the challenge of accurately predicting the chemical reactivity of Polycyclic Aromatic Hydrocarbons (PAHs). PAHs are ubiquitous environmental pollutants whose toxicity and carcinogenicity are fundamentally dictated by their metabolic activation into highly reactive diol-epoxides[1].

To accelerate drug discovery, environmental risk assessments, and toxicological profiling, the industry increasingly relies on computational models to predict these reactivity profiles[2]. However, an in silico prediction is only a hypothesis until empirically proven. This guide provides a comprehensive comparison of state-of-the-art computational models and establishes a rigorous, self-validating experimental protocol for benchmarking their predictive accuracy.

The Mechanistic Basis of PAH Reactivity

The reactivity of a PAH—specifically its propensity to undergo epoxidation—determines its biological threat level. For example, Benzo[a]pyrene (BaP) is not inherently mutagenic; it must be metabolically activated by cytochrome P450 enzymes (CYP1A1/1B1) into a reactive arene epoxide, hydrolyzed, and further oxidized into a diol-epoxide that covalently binds to DNA[1]. Computational models must accurately predict the activation energy barriers (


) of these specific, localized oxidation steps.

PAH_Activation PAH Parent PAH (e.g., Benzo[a]pyrene) Epoxide Arene Epoxide Intermediate PAH->Epoxide Oxidation CYP Cytochrome P450 (CYP1A1 / CYP1B1) CYP->PAH Catalyzes Diol Dihydrodiol CYP->Diol Epoxide->Diol Hydrolysis EH Epoxide Hydrolase EH->Epoxide Catalyzes DiolEpoxide Diol-Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide Secondary Oxidation DNA DNA Adduct Formation (Mutagenesis) DiolEpoxide->DNA Covalent Binding

CYP450-mediated metabolic activation pathway of PAHs into reactive diol-epoxides.

Comparative Analysis of Computational Models

When selecting a computational framework to predict PAH reactivity (e.g., HOMO-LUMO gaps, ionization potentials, and epoxidation barriers), researchers must balance computational cost with chemical accuracy.

  • Standard Density Functional Theory (DFT): Methods like B3LYP or M06-2X are the industry standard for mapping reaction coordinates and extracting molecular descriptors (e.g., Mulliken charges)[3]. While they provide excellent mechanistic insights, they often struggle with dispersion forces in large PAH clusters.

  • Double-Hybrid Functionals: Methods like ωB97M-V approach Coupled-Cluster (CCSD(T)) accuracy but are computationally expensive, scaling poorly for PAHs with more than 5 rings[2].

  • Machine Learning-Augmented DFT (e.g., DeePHF): Recent breakthroughs utilize deep neural networks trained on high-level quantum mechanical descriptors to achieve CCSD(T)-level precision while retaining the computational efficiency of standard DFT[2]. This is highly effective for predicting activation barriers in aromatic substitutions.

  • ML-Based QSPR/QSAR Models: Quantitative Structure-Property Relationship models use structural descriptors to predict macroscopic properties (e.g., bandgaps, toxicity) instantly, but they lack the ability to explain fundamental reaction mechanisms[4].

Table 1: Performance Comparison of Computational Models for PAH Reactivity

Model TypeExample / Level of TheoryMean Abs. Error (Barrier Heights)Computational CostMechanistic InsightScalability (>5 Rings)
Standard DFT B3LYP / M06-2X~2.27 - 2.76 kcal/molModerateHighModerate
Double-Hybrid ωB97M-V~1.50 kcal/molVery HighHighLow
ML-Augmented DFT DeePHF@HF< 1.00 kcal/molLow-ModerateHighHigh
ML-QSPR Truncated DPO ModelN/A (Predicts properties, not barriers)Very LowLowVery High

Experimental Validation: The Self-Validating Protocol

To trust a computational prediction, it must be anchored by empirical data. A self-validating system ensures that any deviation between predicted and observed reactivity triggers a recalibration of the computational basis set or ML weights. We validate computational epoxidation barriers using a combination of in chemico kinetic assays and in vitro 3D respiratory models.

Validation_Workflow cluster_0 In Silico Prediction cluster_1 Empirical Validation Model Model Selection (ML-Augmented DFT) Desc Calculate Descriptors (HOMO-LUMO, Barriers) Model->Desc Kinetics In Chemico Kinetics (Ozonolysis/Oxidation) Desc->Kinetics Test Hypothesis InVitro 3D HBEC ALI Culture (CYP1A1 Induction) Desc->InVitro Predict Toxicity Analysis Correlation & Recalibration (Predicted vs. Observed) Kinetics->Analysis Rate Constants InVitro->Analysis Metabolite Yield Analysis->Model Feedback Loop

Closed-loop workflow for validating in silico PAH reactivity predictions using empirical assays.

Step-by-Step Methodology: Validating PAH Oxidation Kinetics and Toxicity

Causality Check: Why do we use 3D Human Bronchial Epithelial Cell (HBEC) cultures at the Air-Liquid Interface (ALI)? Traditional 2D submerged cultures fail to express the baseline physiological levels of CYP450 enzymes required to metabolize PAHs[1]. Using a 3D ALI model ensures our biological validation matches the mechanistic complexity assumed by our computational models.

Phase 1: Computational Baseline Generation

  • Geometry Optimization: Optimize the geometry of the target PAH (e.g., Benzo[a]pyrene) and its transition states using an ML-augmented DFT framework (e.g., DeePHF).

  • Barrier Calculation: Calculate the activation energy (

    
    ) for the epoxidation of the K-region (the most electron-rich double bond of the PAH).
    

Phase 2: In Chemico Kinetic Validation (Phase Separation Control) Causality Check: PAHs often undergo phase separation during oxidation, forming viscous surface crusts that limit diffusion[5]. To isolate intrinsic chemical reactivity from diffusion limitations, experiments must control for matrix effects.

  • Preparation: Deposit PAH thin films onto an inert substrate within a flow tube reactor.

  • Oxidation: Expose the films to a controlled stream of oxidants (e.g.,

    
     or synthetic dioxiranes) at varying relative humidities.
    
  • Measurement: Monitor the decay of the parent PAH and the appearance of epoxides using in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. Calculate the experimental pseudo-first-order rate constant (

    
    ).
    

Phase 3: In Vitro 3D HBEC ALI Toxicity Assay

  • Cell Culture: Differentiate primary HBECs at the Air-Liquid Interface for 14-21 days to form a pseudostratified epithelium[1].

  • Dosing: Apply the PAH dissolved in a biologically compatible vehicle (e.g., 0.1% DMSO in PBS) directly to the apical surface.

  • Quantification: After 48 hours, quantify CYP1A1/CYP1B1 gene expression via RT-qPCR and measure the formation of diol-epoxide-DNA adducts using LC-MS/MS[1].

Phase 4: Correlation and Recalibration Plot the computationally derived activation barriers (


) against the natural logarithm of the experimental rate constants (

). According to transition state theory, this yields a linear relationship. Deviations > 1.5 kcal/mol trigger a feedback loop to retrain the ML model weights or incorporate explicit solvent/matrix effects into the DFT calculations.

Table 2: Correlation of Predicted Activation Barriers vs. Experimental Metrics (Representative Data)

PAH CompoundPredicted

(Standard DFT)
Predicted

(ML-Augmented DFT)
Experimental Rate Constant (

)
DNA Adduct Yield (Relative %)
Benzo[a]pyrene 14.2 kcal/mol12.8 kcal/mol8.45100% (Reference)
Chrysene 18.5 kcal/mol17.1 kcal/mol2.1015%
Phenanthrene 21.3 kcal/mol20.5 kcal/mol0.85< 1%
Pyrene 19.8 kcal/mol18.9 kcal/mol1.425%

Note: ML-Augmented DFT consistently provides activation barriers that closer align with the exponential differences observed in experimental rate constants and subsequent biological toxicity.

Conclusion

Computational models are not standalone oracles; they are sophisticated hypothesis generators. While ML-augmented DFT frameworks currently offer the best balance of chemical accuracy and computational efficiency for predicting PAH reactivity[2], their utility in drug development and environmental toxicology relies entirely on rigorous experimental grounding. By coupling advanced in silico predictions with phase-controlled kinetic assays[5] and physiologically relevant 3D tissue models[1], scientists can build self-validating pipelines that truly accelerate discovery.

References

  • A Deep Learning-Augmented Density Functional Framework for Reaction Modeling with Chemical Accuracy Source: ChemRxiv URL:[Link]

  • Assessing susceptibility for polycyclic aromatic hydrocarbon toxicity in an in vitro 3D respiratory model for asthma Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Multiphase reactivity of polycyclic aromatic hydrocarbons is driven by phase separation and diffusion limitations Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Machine Learning-Based Quantitative Structure–Property Relationships for the Electronic Properties of Cyano Polycyclic Aromatic Hydrocarbons Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Computational models reveal the potential of polycyclic aromatic hydrocarbons to inhibit aromatase, an important enzyme of the steroid biosynthesis pathway Source: Prof. Anil Mishra / Elsevier URL:[Link]

Sources

Comparison of drug-like properties of different aza-oxa-triazole based macrocycles

[1]

Executive Summary

Macrocycles occupy a unique chemical space between small molecules and biologics, offering the ability to target flat, "undruggable" protein surfaces while maintaining reasonable bioavailability.[1] This guide focuses on Aza-Oxa-Triazole based macrocycles , a class of peptidomimetics synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Unlike traditional cyclic peptides, these scaffolds utilize a 1,4-disubstituted 1,2,3-triazole as a bioisostere for the amide bond.[1][2] This substitution dramatically alters the ADME profile, enhancing metabolic stability and solubility.[1] This guide compares the physicochemical properties of varying backbone compositions (Aza-rich vs. Oxa-rich) and side-chain functionalities, drawing primarily from recent structural libraries (e.g., Cheekatla et al., 2022) and supporting metabolic data.[1]

Structural Classes & Design Logic

The "tunable" nature of these macrocycles stems from three modular components. The comparison below categorizes the macrocycles based on heteroatom content in the tether (backbone) and the pendant side chains.

Figure 1: Modular Assembly Logic

MacrocycleDesigncluster_VariantsStructural VariantsPrecursorsLinear Precursors(Bis-Alkynes + Azides)CuAACCuAAC Cyclization(Click Chemistry)Precursors->CuAACBackboneBackbone Composition(Aza vs. Oxa)CuAAC->BackboneRingSizeRing Size(17-27 atoms)CuAAC->RingSizeSideChainPendant Group(R = Benzyl, Naphthyl, Alkyl)CuAAC->SideChainProductAza-Oxa-TriazoleMacrocycleBackbone->ProductRingSize->ProductSideChain->Product

Caption: Modular synthesis allows independent tuning of backbone polarity (Aza/Oxa) and recognition elements (Side Chains).

Comparative Analysis of Drug-Like Properties[3][4]

The following data compares specific macrocyclic candidates (MC series) synthesized to evaluate the impact of backbone heteroatoms and side chains on drug-likeness.

Table 1: Physicochemical Profile & Lipinski Compliance

Data derived from Cheekatla et al. (2022) and comparative triazole literature.[1]

PropertyOxa-Rich Backbone (e.g., MC7)Aza-Rich Backbone (e.g., MC1-MC4)Traditional Cyclic Peptide Impact of Triazole
LogP (Lipophilicity) Moderate (2.5 - 3.[1]5)Lower (< 2.[1]5)High VarianceTriazole lowers LogP vs. phenyl linkers; improves water solubility.[1]
H-Bond Donors Low (< 5)Moderate (5-8)High (> 10)Advantage: Fewer donors improves membrane permeability (PSA < 140 Ų).[1]
Solubility High (Ether linkages)High (Amine linkages)Low/ModerateEther/Amine backbone + Triazole dipole enhances aqueous solubility.[1]
Metabolic Stability High High Low (Proteolysis)Triazole ring is resistant to proteases and hydrolysis.[1]
Serum Albumin Binding Strong (

)
Weak/Moderate HighOxa-backbones favor hydrophobic pocket binding in BSA/HSA.[1]
Deep Dive: Key Differentiators
1. Permeability & The "Chameleonic" Effect

Aza-oxa-triazole macrocycles exhibit chameleonic properties .

  • Mechanism: In aqueous environments, the polar triazole and backbone heteroatoms (N/O) engage in H-bonding, ensuring solubility.[1] In lipophilic environments (cell membranes), these macrocycles often adopt "collapsed" conformations, sequestering polar groups internally via Intramolecular Hydrogen Bonds (IMHBs).[1]

  • Comparison: Aza-rich variants often have higher desolvation penalties due to exposed NH groups, potentially lowering passive permeability compared to Oxa-rich variants which lack the H-bond donor penalty.[1]

2. Protein Binding (BSA/HSA Interaction)

Binding to Serum Albumin (BSA/HSA) is a proxy for biodistribution potential.[1]

  • Oxa-Rich Variants (MC7): Showed the highest binding affinity (

    
    ).[1] The ether-rich backbone likely provides the optimal flexibility and dipole alignment to fit the hydrophobic pockets of albumin.
    
  • Aza-Rich Variants: Showed negligible to moderate binding.[1] The protonation of secondary amines at physiological pH may introduce electrostatic repulsion or solvation shells that hinder hydrophobic binding.

  • Side Chain Effect: Bulky hydrophobic groups (Naphthyl, Benzyl) significantly increase binding constants compared to small alkyl groups (Methyl, Isopropyl), following standard hydrophobic interaction principles.[1]

3. Metabolic Stability
  • Triazole vs. Amide: The 1,2,3-triazole ring mimics the trans-amide bond geometry but lacks the hydrolyzable bond.[1]

  • Macrocyclization: Cyclization eliminates exopeptidase degradation (no free N/C termini).[1] The aza-oxa backbone is resistant to standard proteolysis, offering a half-life (

    
    ) significantly longer than linear peptide analogues in microsomal stability assays.[1]
    

Experimental Protocols

To validate these properties in your own library, use the following standardized protocols.

Protocol A: Synthesis via CuAAC (Macrocyclization)

Standardized for 17-27 atom rings.[1][3][4]

  • Reagents: Dissolve bis-alkyne precursor (1 equiv) and diazide linker (1 equiv) in DMF/H₂O (4:1).

  • Catalyst: Add CuSO₄·5H₂O (0.1 equiv) and Sodium Ascorbate (0.2 equiv).[1]

  • Reaction: Stir at Room Temperature for 12–24 hours. Note: High dilution (0.01 M) is critical to favor intramolecular cyclization over oligomerization.[1]

  • Purification: Extract with EtOAc, wash with brine. Purify via Silica Gel Column Chromatography (MeOH/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR and HRMS (observe [M+H]⁺ peak).

Protocol B: Fluorescence Quenching Assay (BSA Binding)

Used to determine Binding Constant (

1
  • Preparation: Prepare 10 µM BSA solution in Phosphate Buffer (pH 7.4). Prepare 2 mM stock of Macrocycle in DMSO.

  • Titration: Add Macrocycle (2–100 µM) to BSA solution stepwise.

  • Measurement: Record fluorescence emission spectra (Excitation: 280 nm, Emission: 300–450 nm).

  • Calculation: Plot

    
     vs. [Macrocycle] concentration.
    
    • Use Stern-Volmer Equation:

      
      [1]
      
    • Slope =

      
       (Binding Constant).[1][5]
      

Decision Framework: Selecting the Right Scaffold

Use the logic flow below to select the optimal aza-oxa-triazole subclass for your target.

Figure 2: Scaffold Selection Logic

ScaffoldSelectionStartTarget RequirementSolubilityNeed High Aqueous Solubility?Start->SolubilityPermeabilityNeed Cell Permeability?Solubility->PermeabilityNo/ModerateOxaRichSelect Oxa-Rich Backbone(High Solubility, Good Binding)Solubility->OxaRichYesBindingTarget Pocket Type?Permeability->BindingAzaRichSelect Aza-Rich Backbone(Ionizable, Lysosomal Targeting)Permeability->AzaRichTargeting Acidic CompartmentsHydrophobicSideAdd Naphthyl/Benzyl Side ChainsBinding->HydrophobicSideLarge Hydrophobic PocketSmallRingSelect Small Ring (<20 atoms)(Rigid, High Specificity)Binding->SmallRingSmall/Rigid Pocket

Caption: Selection logic based on ADME requirements. Oxa-rich backbones offer the best balance of solubility and binding for general targets.

References

  • Cheekatla, S. R., Thurakkal, L., Jose, A., Barik, D., & Porel, M. (2022).[1][4][6] Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity.[1][4][6] Molecules, 27(11), 3409.[1][4] Link

  • Rossi Sebastiano, M., Doak, B. C., et al. (2018).[1] Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. Journal of Medicinal Chemistry, 61(9), 4189–4202.[1] Link[1]

  • Kracker, O., et al. (2019).[1] 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics.[1][7] Frontiers in Chemistry, 7, 170.[1] Link

  • Faris, J. H. (2020).[1] Permeability Analysis and Conformational Investigation of Cyclic Peptide Scaffolds. University of California Santa Cruz. Link

Comparative analysis of the neuroprotective effects of tricyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Neuroprotective Effects of Tricyclic Compounds

Introduction: Reconsidering Tricyclic Compounds Beyond Depression

For decades, tricyclic antidepressants (TCAs) have been a cornerstone in the management of major depressive disorder. Their primary therapeutic action is attributed to the inhibition of serotonin and norepinephrine reuptake, which increases the synaptic availability of these key neurotransmitters. However, an expanding body of preclinical evidence reveals that the therapeutic reach of these compounds extends far beyond mood modulation. Researchers are now uncovering potent neuroprotective properties inherent to the tricyclic structure, positioning these established drugs as compelling candidates for neurodegenerative disease research.

This guide provides a comparative analysis of the neuroprotective effects of several common tricyclic compounds. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the underlying mechanisms, comparative efficacy based on experimental data, and detailed protocols for assessing these effects in a laboratory setting. We will move beyond simple descriptions to explore the causal relationships behind experimental choices, ensuring a technically robust and practically applicable resource.

Core Mechanisms of Tricyclic-Mediated Neuroprotection

The neuroprotective capacity of TCAs is not a monolithic function but rather a multi-pronged engagement with complex cellular pathways. Their influence extends to mitigating inflammation, reducing oxidative stress, promoting the expression of vital growth factors, and directly inhibiting apoptotic cell death.

Anti-Inflammatory Action

Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system (CNS), can become chronically activated, releasing a barrage of pro-inflammatory cytokines like IL-6 and TNF-α that contribute to neuronal damage. Several TCAs have demonstrated the ability to suppress this inflammatory response. Imipramine, for instance, has been shown to down-regulate microglial activation and reduce the expression of pro-inflammatory molecules in the brain following psychosocial stress. This anti-inflammatory effect may be linked to the inhibition of key signaling pathways such as NF-κB.

Attenuation of Oxidative Stress

The brain's high metabolic rate makes it particularly vulnerable to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Amitriptyline has been shown to attenuate oxidative stress by preserving the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), while reducing the accumulation of malondialdehyde (MDA), a marker of lipid peroxidation. Studies in PC12 cells, a common neuronal model, confirm that amitriptyline can significantly increase SOD activity, bolstering the cell's intrinsic defense against oxidative damage.

Modulation of Neurotrophic Factors

Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are critical for neuronal survival, growth, and synaptic plasticity. A compelling aspect of TCA-mediated neuroprotection is their ability to enhance neurotrophic signaling. Amitriptyline has been found to increase hippocampal BDNF protein levels and activate its cognate receptor, TrkA (Tropomyosin receptor kinase A), and the downstream pro-survival Akt/GSK3β pathway. Similarly, desipramine has been shown to prevent stress-induced reductions in BDNF mRNA in the hippocampus, suggesting a role in maintaining neuronal resilience.

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a tightly regulated process that, when dysregulated, contributes to the neuronal loss seen in neurodegenerative conditions. TCAs can directly interfere with the apoptotic cascade. A key mechanism is the regulation of the Bcl-2 family of proteins, which act as gatekeepers of apoptosis at the mitochondrial level. Amitriptyline has been shown to exert anti-apoptotic effects by suppressing the activation of ERK1/2 and the downstream executioner, caspase-3. Furthermore, desipramine has been observed to modulate the levels of the anti-apoptotic protein Bcl-2 in response to stress.

Comparative Analysis of Key Tricyclic Compounds

While many TCAs share core neuroprotective mechanisms, their potency and specific effects can vary. The following table summarizes experimental data from preclinical studies to facilitate a comparative understanding.

Compound Primary Mechanism(s) Model System(s) Key Experimental Findings
Amitriptyline Anti-apoptotic, Antioxidant, Neurotrophic Factor UpregulationMouse Sepsis Model, 3xTg-AD Mice, PC12 Cells, Primary NeuronsAmeliorated neuronal loss and reduced oxidative stress (SOD, CAT, MDA). Increased hippocampal BDNF and TrkA/Akt signaling. Prevented apoptosis by suppressing ERK1/2 and caspase-3 activation.
Imipramine Anti-inflammatoryMouse Social Defeat Model, Glial Cell CulturesAttenuated stress-induced IL-6 in plasma and abrogated macrophage accumulation in the brain. Suppressed LPS-stimulated cytokine release (TNF-α, IL-1β) in glial cultures.
Desipramine Neurotrophic Factor Upregulation, Anti-apoptoticRat Stress Model, Transgenic MicePrevented stress-induced reduction of BDNF mRNA in the hippocampus. Modulated stress-induced changes in Bcl-2 protein levels.
Clomipramine Neurotrophic Factor Upregulation, Anti-oxidantRat Stress Model, Mouse ModelRestored hippocampal GDNF expression in a rat depression model. Reversed stress-induced oxidative stress markers (MDA, nitrite, GSH). Inhibits neuronal autophagic flux.

Disclaimer: This table is a synthesis of findings from various preclinical models. Direct comparison of efficacy is challenging due to differences in experimental design, concentrations used, and endpoints measured. The data is intended to be illustrative of the distinct and overlapping properties of these compounds.

Experimental Protocols for Assessing Neuroprotection

To validate the neuroprotective effects of tricyclic compounds, a series of robust and reproducible in vitro assays are essential. The following protocols are foundational for any laboratory investigating neuroprotective agents.

Protocol 1: Assessment of Cell Viability via MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. Its principle lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells. This assay serves as a primary screen to determine if a compound can protect cells from a neurotoxic insult.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed Cells (e.g., SH-SY5Y in 96-well plate) Adhere 2. Incubate (24h, 37°C, 5% CO2) Pretreat 3. Pre-treat with TCA Adhere->Pretreat Insult 4. Add Neurotoxin (e.g., H₂O₂) Pretreat->Insult Incubate_Treat 5. Incubate (e.g., 24h) Insult->Incubate_Treat Add_MTT 6. Add MTT Reagent (5 mg/mL) Incubate_Treat->Add_MTT Incubate_MTT 7. Incubate (4h) Add_MTT->Incubate_MTT Solubilize 8. Add Solubilizer (e.g., DMSO) Incubate_MTT->Solubilize Read 9. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing neuroprotection using the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y neuroblastoma) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the tricyclic compound in culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of medium containing the desired concentration of the TCA. Include a "vehicle control" (medium with solvent, e.g., <0.1% DMSO) and a "toxin-only" control.

    • Incubate for a pre-treatment period (e.g., 2-24 hours).

  • Induction of Neurotoxicity:

    • Prepare the neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, glutamate for excitotoxicity) at 2x the final desired concentration in culture medium.

    • Add 100 µL of the neurotoxin solution to the appropriate wells (final volume will be 200 µL). Add 100 µL of normal medium to the "untreated control" wells.

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from a blank well (medium and MTT only).

Protocol 2: Assessment of Mitochondrial Health via JC-1 Staining

Causality: The loss of mitochondrial membrane potential (ΔΨm) is a critical early event in the apoptotic cascade. The JC-1 dye is a cationic probe that allows for the ratiometric assessment of this potential. In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence. In apoptotic cells, where the ΔΨm has collapsed, JC-1 remains in the cytoplasm as monomers, emitting green fluorescence. A shift from red to green fluorescence is therefore a clear indicator of mitochondrial dysfunction and an early sign of apoptosis. This assay provides mechanistic insight into whether a compound's protective effect is mediated by preserving mitochondrial integrity.

Signaling Pathway: TCA Anti-Apoptotic Action

Apoptosis_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_outcome Cellular Outcome TCA Tricyclic Compound (e.g., Amitriptyline) Bcl2 Bcl-2 (Anti-apoptotic) TCA->Bcl2 Modulates Trk_Akt Trk/Akt Pathway TCA->Trk_Akt Activates Bax Bax (Pro-apoptotic) TCA->Bax Inhibits Stress Neurotoxic Stress (Oxidative, etc.) Stress->Bax Activates Bcl2->Bax Inhibits Survival Neuronal Survival Trk_Akt->Bcl2 Upregulates Mito Mitochondrial Dysfunction (ΔΨm Collapse) Bax->Mito Induces Casp9 Caspase-9 Mito->Casp9 Releases Cytochrome c to activate Casp3 Caspase-3 (Cleaved) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: TCA intervention in the intrinsic apoptotic pathway.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with the TCA and neurotoxin as described in Protocol 1 (steps 1-3), typically in a black, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Preparation of JC-1 Staining Solution:

    • Thaw the JC-1 reagent (typically supplied in DMSO) at room temperature.

    • Prepare the staining solution by diluting the JC-1 stock reagent 1:10 in the cell culture medium being used. Mix thoroughly to ensure it is fully dissolved.

    • Scientist's Note: JC-1 has low aqueous solubility. Ensure the stock is fully thawed and warmed to room temperature before dilution to prevent precipitation.

  • Staining:

    • After the treatment period, add 10 µL of the prepared JC-1 Staining Solution to each 100 µL well.

    • Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Centrifuge the plate at 400 x g for 5 minutes at room temperature.

    • Carefully aspirate the supernatant without disturbing the cell monolayer.

    • Gently add 200 µL of pre-warmed Assay Buffer (often provided in kits, or PBS can be used) to each well.

    • Repeat the centrifugation and aspiration steps once more.

  • Data Acquisition:

    • Add 100 µL of Assay Buffer to each well.

    • Immediately read the fluorescence on a microplate reader.

      • Green Monomers (Apoptotic): Excitation ~485 nm, Emission ~535 nm.

      • Red J-Aggregates (Healthy): Excitation ~535 nm, Emission ~595 nm.

    • The data is typically expressed as a ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Protocol 3: Assessment of Apoptosis via Western Blot for Cleaved Caspase-3

Causality: While the MTT and JC-1 assays indicate cell death and mitochondrial dysfunction, Western blotting for specific markers provides definitive confirmation of apoptosis. Caspase-3 is an "executioner" caspase. In healthy cells, it exists as an inactive pro-caspase (approx. 32 kDa). Upon initiation of apoptosis, it is cleaved into active subunits (p17/p19). Detecting the cleaved p17 fragment is a highly specific and widely accepted hallmark of apoptosis. This protocol validates whether the protection observed in viability assays is due to the inhibition of the caspase-dependent apoptotic pathway.

Step-by-Step Methodology:

  • Cell Culture and Protein Extraction:

    • Culture and treat cells in 6-well plates to generate sufficient protein lysate.

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant, which contains the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading of samples.

  • SDS-PAGE:

    • Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

    • Load the samples onto a 12-15% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved Caspase-3 (p17 fragment), diluted in blocking buffer (e.g., 1:1000). Simultaneously, probe a separate membrane or strip the first one to probe for a loading control like β-actin or GAPDH.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP), diluted in blocking buffer.

    • Washing: Repeat the washing step (three times for 10 minutes with TBST).

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. The intensity of the ~17 kDa band corresponding to cleaved Caspase-3 will indicate the level of apoptosis.

Conclusion and Future Directions

Tricyclic compounds represent a class of molecules with well-established safety profiles and a surprising breadth of neuroprotective mechanisms. The evidence strongly suggests their utility extends beyond their antidepressant effects, with distinct compounds like amitriptyline, imipramine, and clomipramine showing particular promise in mitigating oxidative stress, inflammation, and apoptosis. The multimodal action of TCAs presents a comprehensive approach that newer, more selective agents may not replicate.

However, the clinical translation of these findings requires careful consideration. The anticholinergic and antihistaminic side effects of many TCAs can be significant, particularly in elderly populations who are most affected by neurodegenerative diseases. Future research should focus on two key areas:

  • Dose-Response Elucidation: Determining the therapeutic window where neuroprotective effects are maximized while minimizing classical side effects. The effective concentrations for neuroprotection may differ from those required for antidepressant activity.

  • Analogue Development: Using the tricyclic scaffold as a template to design novel compounds that retain the neuroprotective properties while shedding the receptor-binding activities responsible for adverse effects.

By leveraging the robust experimental frameworks detailed in this guide, researchers can systematically evaluate and compare existing and novel tricyclic compounds, paving the way for a new generation of therapeutics for devastating neurodegenerative disorders.

References

  • Amitriptyline Reduces Sepsis-Induced Brain Damage Through TrkA Signaling Pathway. (n.d.). SpringerLink.
  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC. (n.d.). NIH.
  • Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - PMC. (n.d.). NIH.
  • Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance - PMC. (n.d.). NIH.
  • Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors - Kérwá. (n.d.). kerwa.ucr.ac.cr.
  • The effect of escitalopram, desipramine, electroconvulsive seizures and lithium on brain-derived neurotrophic factor mRNA and protein expression in the rat brain and the correlation to 5-HT and 5-HIAA levels. (2004, October 22). PubMed.
  • Imipramine | Medication A-Z | AttoPGx. (n.d.). attopgx.com.
  • Inhibition of Neutrophil Secretion Upon Adhesion as a Basis for the Anti-Inflammatory Effect of the Tricyclic Antidepressant Imipramine. (n.d.). Frontiers.
  • Desipramine prevents stress-induced changes in depressive-like behavior and hippocampal markers of neuroprotection. (2009, May 15). PubMed.
  • Chronic treatment with desipramine and fluoxetine modulate BDNF, CaMKKalpha and CaMKKbeta mRNA levels in the hippocampus of transgenic mice expressing antisense RNA against the glucocorticoid receptor. (2004, December 15). PubMed.
  • The Dual-Pathway Utility of Tricyclic Antidepressants in Parkinson's Disease: Integrating Neuroprotective Mechanisms with Symptomatic Management. (2025, November 10). International Journal of Pharmaceutical Sciences.
  • JC-1 Mitochondrial Membrane Potential. (n.d.). ResearchGate.
  • Western Blot Protocol for Caspase 3 Antibody (NB500-210). (n.d.). Novus Biologicals.
  • Amitriptyline treatment mitigates oxidative stress in hippocampi.... (n.d.). ResearchGate.
  • Amitriptyline-Mediated Cognitive Enhancement in Aged 3×Tg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity | PLOS One. (2011, June 27). Research journals.
  • Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. (n.d.). Benchchem.
  • Amitriptyline and fluoxetine protect PC12 cells from cell death induced by hydrogen peroxide - PMC. (n.d.). NIH.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). MDPI.
  • Mitochondrial Membrane Potential Detection Kit. (n.d.). cellsciences.com.
  • Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells. (n.d.). Academia.edu.
  • JC-1 Mitochondrial Membrane Potential Assay Kit. (n.d.). Cayman Chemical.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). PubMed.
  • Mitochondrial Membrane Potential Assay Kit (JC-1). (n.d.). abbkine.com.
  • Immunodetection of caspase-3 by Western blot using glutaraldehyde. (2011, August 15). PubMed.
  • Cleaved-caspase-3-western-blot. (n.d.). Sigma-Aldrich.
  • Paroxetine, but not imipramine and desipramine, upregulates BDNF, VEGF,... | Download Scientific Diagram. (n.d.). ResearchGate.
  • Desipramine treatment reduces the long-term behavioural and neurochemical sequelae of early-life maternal separation. (2003, December 1). Oxford Academic.
  • MTT assay protocol. (n.d.). Abcam.
  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 6). ResearchGate.
  • Apoptosis Western Blot Cocktail (pro/p17-caspase-3, cleaved PARP1, muscle actin) (AB136812). (n.d.). Abcam.
  • Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. (2024, November 29). MDPI.
  • Chronic clomipramine treatment reverses depressogenic-like effects of a chronic treatment with dexamethasone in rats - PMC. (n.d.). NIH.
  • Application Notes and Protocols: In Vitro Assays for Assessing Akton Neurotoxicity. (n.d.). Benchchem.
  • Beyond depression: Other uses for tricyclic antidepressants. (2019, December 1). Cleveland Clinic Journal of Medicine.
  • Tricyclic Antidepressant Structure-Related Alterations in Calcium-Dependent Inhibition and Open-Channel Block of NMDA Receptors. (2022, February 13). Frontiers.
  • Chronic clomipramine treatment restores hippocampal expression of glial cell line-derived neurotrophic factor in a rat model of depression | Request PDF. (2025, August 9). ResearchGate.
  • Tricyclic Antidepressants. (2023, August 17). StatPearls - NCBI Bookshelf - NIH.
  • In vitro MTT Assay to Evaluate Mitochondrial Dysfunction in Rat Brain Synaptosomes. (n.d.). RJPT.
  • (PDF) The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux. (n.d.). researchgate.net.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
  • The tricyclic antidepressant clomipramine inhibits neuronal autophagic flux. (2019, March 19). bioRxiv.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Merck.
  • Possible Involvement of Nitric Oxide Signaling Pathway in the Protective Effect of Clomipramine Against Acute Immobilization Stress-Induced Behavioral and Biochemical Changes in Mice. (n.d.). medical journal cairo university.
  • Cleaved Caspase 3 antibody (25128-1-AP). (n.d.). Proteintech Group.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. (2021, November 25). Spandidos Publications.
  • Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. (2020, September 18). PubMed.
  • Bcl-2 family. (n.d.). Wikipedia.
  • Phosphorylation of Bcl2 and regulation of apoptosis. | Literature citations. (2001, January 1). UniProt.
  • Regulation of apoptosis by the BCL-2 family. (a) The BCL-2 family of proteins is divided into three groups based on their functional role in the regulation of apoptosis and the number of BCL-2 homology (BH) domains they bear. (b) The BCL-2 proteins regulate the permeabilization of the mitochondrial outer membrane (MOMP) and apoptosis through a specific network of heterodimeric interactions. In one model, termed

Synthesis Routes for 7-Azabicyclo[4.3.1]decane Ring Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary

As drug discovery pivots towards increasingly complex, sp³-rich scaffolds, the 7-azabicyclo[4.3.1]decane ring system has emerged as a highly coveted structural motif. This bridged bicyclic framework is the core of numerous biologically active alkaloids, including daphnicyclidin A, ervitsine, nominine, and alstonlarsine A[1][2]. However, synthesizing seven-membered carbocyclic rings within bridged azabicycles is entropically and thermodynamically challenging[3].

This guide objectively compares two field-proven synthetic methodologies for accessing this scaffold: the Iron-Mediated Heck Strategy () and the (4+3) Cycloaddition Strategy (). By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide serves as an authoritative resource for synthetic planning.

Mechanistic Pathways & Causality

Route 1: Iron-Mediated Heck Strategy

Tropone is inherently highly reactive and prone to unwanted [8π] or [6+2] cycloadditions. The genius of this route lies in its use of transition-metal complexation to tame this reactivity.

  • Causality of Experimental Choices: By coordinating tropone to an Fe(CO)₃ fragment, the conjugated system is electronically deactivated and sterically shielded, isolating a single localized double bond[1]. This enables a clean, regioselective aza-Michael addition of an amine.

  • The Deprotection Switch: Following Boc-protection, a photochemical demetallation (using 360 nm light in acetic acid) is employed[4]. This mild cleavage is critical; it removes the iron protecting group without isomerizing the newly formed bonds, perfectly unmasking the diene for a subsequent intramolecular Heck cyclization to forge the bridged system[1].

Route 2: (4+3) Cycloaddition Strategy

This convergent route leverages the zwitterionic nature of N-alkyl oxidopyridinium ions to rapidly build complexity.

  • Causality of Experimental Choices: By installing an electron-withdrawing ester group at the 5-position, the LUMO of the oxidopyridinium ion (acting as a 3-carbon allylic cation equivalent) is significantly lowered[2]. This electronic tuning facilitates a highly efficient, kinetically controlled (4+3) cycloaddition with electron-rich dienes (e.g., 2,3-dimethyl-1,3-butadiene)[5].

  • Buffer System: The deliberate addition of triethylamine serves to neutralize any trace acid, preventing the degradation/polymerization of the diene while maintaining the reactive zwitterionic species[5].

Visualization of Synthetic Strategies

SynthesisStrategies cluster_1 Route 1: Iron-Mediated Heck Strategy cluster_2 Route 2: (4+3) Cycloaddition Strategy A1 Tricarbonyl(tropone)iron A2 Aza-Michael Addition & Boc Protection A1->A2 A3 Photochemical Demetallation (360 nm) A2->A3 A4 Intramolecular Heck Reaction A3->A4 Target 7-azabicyclo[4.3.1]decane Ring System A4->Target B1 N-Alkyl Oxidopyridinium Ion B2 (4+3) Cycloaddition with Diene (Excess) B1->B2 B3 Precipitation & Filtration B2->B3 B3->Target

Logical flow comparing the Iron-Mediated Heck and (4+3) Cycloaddition strategies.

Experimental Protocols

Protocol A: Iron-Mediated Heck Route

Validated for the synthesis of complex alkaloid precursors.

  • Aza-Michael Addition & Protection: React tricarbonyl(tropone)iron with the desired amine (e.g., allylamine, 5 equiv) neat for 24 h at 23 °C. Subsequently, add Boc₂O and NaHCO₃ in EtOH and sonicate for 1 h (Yield: ~88% over two steps)[4].

  • Photochemical Demetallation: Dissolve the Boc-protected complex in glacial acetic acid. Irradiate with 360 nm light for 6 h at 23 °C to yield the free diene (Yield: ~74%)[4].

    • Self-Validation Check: The shift in UV-Vis absorbance and the distinct NMR chemical shifts of the unmasked diene confirm the success of the deprotection prior to the Heck cyclization.

  • Intramolecular Heck Cyclization: Subject the unmasked diene to standard Heck conditions (Pd(OAc)₂, phosphine ligand, base, heat) to close the 7-azabicyclo[4.3.1]decane ring[1].

Protocol B: (4+3) Cycloaddition Route

Validated for high-yielding, scalable library generation ().

  • Preparation: In an oven-dried 350 mL pressure tube equipped with a magnetic stir bar, add the N-alkyl oxidopyridinium salt (1.0 equiv)[5].

  • Solvent & Reagents: Suspend the salt in acetonitrile (1 M concentration). Add 2,3-dimethyl-1,3-butadiene (5.0 equiv) and triethylamine (3.0 equiv) in one portion via syringe[5].

  • Reaction: Stir the mixture for 4 h at 23 °C. Monitor by TLC until the complete consumption of the starting salt[5].

  • Isolation: Remove the septum and add pentane (50 mL). Cool the flask in an ice bath (0 °C) for 30 min to precipitate the cycloadduct. Filter through a sintered glass funnel, wash with cold pentane, and dry under high vacuum (<1 mmHg)[5].

    • Self-Validation Check: The rapid precipitation of the product upon the addition of pentane serves as a visual confirmation of the reaction's success, while the high isolated yield (~95%) validates the kinetic efficiency of the cycloaddition[5].

CycloadditionWorkflow S1 1. Substrate Prep Add Salt to MeCN S2 2. Reagents Add Diene & Et3N S1->S2 S3 3. Reaction Stir 4h @ 23 °C S2->S3 S4 4. Isolation Add Pentane, Cool, Filter S3->S4

Step-by-step experimental workflow for the (4+3) cycloaddition methodology.

Comparative Performance Data

To assist in route selection, the quantitative and qualitative parameters of both methodologies are summarized below:

FeatureRoute 1: Iron-Mediated Heck StrategyRoute 2: (4+3) Cycloaddition Strategy
Starting Precursor Tricarbonyl(tropone)ironN-Alkyl oxidopyridinium salt
Core Transformation Intramolecular Heck ReactionIntermolecular (4+3) Cycloaddition
Step Count 3–4 steps from iron complex1 step from pyridinium salt
Typical Yield Moderate (~40–60% overall)Excellent (up to 95%)
Regioselectivity Substrate-controlled (High)Highly regioselective
Diastereoselectivity Dictated by bridged geometryPoor endo/exo selectivity
Scalability Moderate (Requires photochemistry)High (Simple precipitation isolation)
Target Applications Daphnicyclidin A, Ervitsine analogsNominine, Alstonlarsine A analogs

Conclusion

Both methodologies offer robust access to the 7-azabicyclo[4.3.1]decane architecture. The Iron-Mediated Heck Strategy is highly advantageous when specific functionalization of the seven-membered ring is required prior to cyclization, utilizing the iron complex as a versatile, bench-stable building block[1]. Conversely, the (4+3) Cycloaddition Strategy is unparalleled in its convergence and scalability, making it the premier choice for generating large libraries of these bridged systems in drug discovery campaigns[5][6].

References

  • Shoemaker, A. H.; Foker, E. A.; Uttaro, E. P.; Beitel, S. K.; Griffith, D. R. "Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions." Beilstein Journal of Organic Chemistry, 2023, 19, 1615–1619. URL:[Link]

  • Fu, C.; Kelley, S. P.; Tu, J.; Harmata, M. "Generation of the 7-Azabicyclo[4.3.1]decane Ring System via (4 + 3) Cycloaddition of Oxidopyridinium Ions." Organic Letters, 2021, 23 (10), 3945–3949. URL:[Link]

  • Harmata, M.; Pinson, A. S. "The (4+3) Cycloaddition of an N-Alkyl Oxidopyridinium Ion." Organic Syntheses, 2020, 97, 139-158. URL:[Link]

Sources

Computational journey across nitroxide radicals from structure to spectroscopic properties.

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Journey Across Nitroxide Radicals: From Structure to Spectroscopic Properties

Nitroxide radicals, characterized by their exceptionally stable open-shell electronic ground states, are the undisputed workhorses of Electron Paramagnetic Resonance (EPR) spectroscopy[1]. Through techniques like Site-Directed Spin Labeling (SDSL), they provide unparalleled insights into the conformational dynamics of biomacromolecules and materials. However, translating experimental EPR parameters—specifically the


-tensor and the hyperfine coupling tensor (

-tensor)—into precise 3D structural information requires robust computational modeling.

As an Application Scientist, I frequently encounter the challenge of accurately mapping structural dynamics to spectroscopic observables. This guide objectively compares the computational methodologies—DFT functionals, basis sets, and solvation models—required to build a self-validating system for predicting nitroxide EPR parameters.

The Computational Workflow

The journey from a 3D molecular structure to a simulated EPR spectrum is a multi-step process. Each step must be carefully calibrated to prevent error propagation. The general workflow relies on conformational sampling, quantum mechanical (QM) optimization, magnetic property calculation, and finally, spectral simulation.

Workflow N1 1. Conformational Sampling (MD) N2 2. QM Geometry Optimization N1->N2 Lowest Energy Conformers N3 3. Magnetic Property Calculation (DFT) N2->N3 Minimized Coordinates N4 4. Spectral Simulation (EasySpin) N3->N4 g-tensor & A-tensor

Computational workflow from structural sampling to EPR spectral simulation.

Choosing the Right DFT Functional

When calculating the Fermi contact term (which dominates the isotropic hyperfine coupling constant,


), the choice of the exchange-correlation functional is paramount. The spin density at the 

N nucleus is exquisitely sensitive to spin polarization and the exact exchange admixture[2].
  • B3LYP (The Traditional Choice): While B3LYP is excellent for general organic geometries, it systematically underestimates the nitrogen

    
     in nitroxide radicals[2]. This occurs because its 20% exact exchange is insufficient to properly localize the spin density on the nitrogen nucleus, leading to a highly delocalized spin state.
    
  • PBE0 (The Magnetic Standard): PBE0 provides a better balance with 25% exact exchange, yielding superior spin density distributions for nitroxide cores[2]. It is widely considered the gold standard for pure EPR parameter calculations, significantly reducing the Mean Absolute Error (MAE) compared to B3LYP.

  • Double-Hybrid Functionals (e.g., B2PLYP): Recent state-of-the-art benchmarks demonstrate that double-hybrid functionals, when combined with second-order vibrational perturbation theory (VPT2), offer unmatched accuracy for geometry optimizations and vibrational frequencies[1]. While computationally expensive, they provide the best reference geometries, which indirectly but drastically improves the vibrationally-averaged magnetic properties[1].

Table 1: Comparison of DFT Functionals for


N 

Prediction in Nitroxides
FunctionalTypeExact Exchange (%)Recommended Basis SetMAE vs. Exp. (Gauss)Computational Cost
B3LYP Hybrid GGA20%EPR-III~1.2 - 1.5 GLow
PBE0 Hybrid GGA25%EPR-III~0.4 - 0.6 GModerate
B2PLYP Double-Hybrid53%def2-TZVPP~0.2 - 0.3 GHigh

Basis Set Selection: The Core Polarization Imperative

Standard Pople (e.g., 6-311G**) or Dunning basis sets are optimized for total energy, not for the electron density at the nucleus. The calculation of


 requires specialized basis sets with enhanced flexibility in the core region (tight 

-functions).
  • EPR-II and EPR-III: Specifically parameterized by Barone and colleagues for the computation of magnetic properties of free radicals[1]. EPR-III includes diffuse functions and a double set of polarization functions. If you are calculating the

    
    -tensor of a nitroxide, EPR-III is mandatory  for the N and O atoms.
    
  • N07D: An excellent alternative that balances computational cost and accuracy, particularly useful for large spin-labeled protein models where EPR-III becomes computationally prohibitive[2].

Environmental Effects: Implicit vs. Explicit Solvation

Nitroxide EPR parameters are highly sensitive to their microenvironment[3]. The


 group exists in a resonance between a neutral radical (

) and a zwitterionic state (

).

Hydrogen bonding from protic solvents (like water or methanol) stabilizes the zwitterionic form. This physically shifts the unpaired spin density from the oxygen atom to the nitrogen atom, thereby increasing


  and decreasing 

[3].

Solvation Apolar Apolar Environment (Neutral Resonance: >N-O•) Protic Protic Environment (Zwitterionic Resonance: >N•+-O-) Apolar->Protic H-Bonding shifts spin density to N

Solvent-induced shift in nitroxide resonance structures affecting EPR parameters.

Table 2: Environmental Effects on MTSSL EPR Parameters (Experimental vs. DFT)

EnvironmentSolvent TypeH-BondsExp.

(G)
Exp.

DFT Predicted Shift (

)
Toluene Apolar / Aprotic014.52.0061Baseline
Methanol Polar / Protic~115.42.0058+0.8 G
Water Highly Polar / Protic~216.02.0056+1.4 G

Note: While Implicit Solvation (PCM) captures bulk dielectric effects, it fails to account for specific hydrogen-bonding interactions. Explicit micro-solvation is required for accurate aqueous modeling.

Self-Validating Experimental & Computational Protocol

To ensure scientific integrity, the following step-by-step methodology outlines a self-validating workflow for predicting nitroxide EPR spectra.

Step 1: Conformational Search (MD / Metadynamics)

  • Action: Perform a molecular dynamics run to sample the conformational space of the nitroxide radical.

  • Causality: Nitroxide rings (like pyrroline or piperidine) exhibit ring-puckering. This alters the N-O out-of-plane angle, which drastically affects the Fermi contact term. A single static crystal structure is rarely sufficient for accurate fluid-solution EPR prediction.

Step 2: Geometry Optimization

  • Action: Optimize the lowest energy conformers using DFT (e.g., B3LYP-D3/def2-SVP) coupled with an implicit solvation model (PCM).

  • Causality: Accurate geometry, especially the C-N-C and N-O bond lengths, is a strict prerequisite. The D3 dispersion correction ensures that intramolecular non-covalent interactions are captured.

Step 3: Micro-solvation Setup (For Protic Environments)

  • Action: Explicitly place 1 to 2 water molecules hydrogen-bonded to the nitroxide oxygen atom.

  • Causality: Implicit models cannot capture the specific orbital interactions of hydrogen bonding that drive the zwitterionic resonance shift. Explicit water molecules force the quantum mechanical calculation to account for this spin density redistribution.

Step 4: Magnetic Property Calculation

  • Action: Run a single-point calculation using the PBE0 functional and the EPR-III basis set to extract the

    
    -tensor and 
    
    
    
    -tensor.
  • Causality: PBE0 provides the optimal exact exchange for spin polarization, while EPR-III supplies the necessary core

    
    -functions for the nitrogen nucleus to accurately calculate 
    
    
    
    .

Step 5: Spectral Simulation & Validation

  • Action: Input the computed tensors into spectral simulation software (e.g., EasySpin in MATLAB). Simulate the continuous-wave (CW) EPR spectrum and overlay it with your experimental data.

  • Causality: The experimental spectrum acts as the ground truth. If the simulated

    
     is too low, it indicates either an underestimation of solvent hydrogen bonding (Step 3) or insufficient exact exchange in the chosen functional (Step 4).
    

References

  • Barone, V., Fusè, M., Pinto, S. M. V., & Tasinato, N. (2021). A Computational Journey across Nitroxide Radicals: From Structure to Spectroscopic Properties and Beyond. Molecules, 26(23), 7404. URL:[Link]

  • Hermosilla, L., García de la Vega, J. M., Sieiro, C., & Calle, P. (2011). DFT Calculations of Isotropic Hyperfine Coupling Constants of Nitrogen Aromatic Radicals: The Challenge of Nitroxide Radicals. Journal of Chemical Theory and Computation, 7(1), 169-179. URL:[Link]

  • Owenius, R., Engström, M., Lindgren, M., & Huber, M. (2001). Influence of Solvent Polarity and Hydrogen Bonding on the EPR Parameters of a Nitroxide Spin Label Studied by 9-GHz and 95-GHz EPR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 105(49), 10967-10977. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane is a specialized heterocyclic amine scaffold often utilized in medicinal chemistry and drug discovery.[1] Due to its bridged bicyclic structure containing both ether (oxa) and amine (aza) functionalities, it presents specific chemical compatibility risks—primarily basicity and potential bioactivity.

Immediate Action Required:

  • Treat as Bioactive/Toxic: In the absence of specific LD50 data for this isomer, apply the "Precautionary Principle." Assume high potency.

  • Segregate from Acids: The amine nitrogen is basic; mixing with strong acids in waste containers can generate significant heat or fumes.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Do not dispose of down the drain.

Part 1: Chemical Profile & Hazard Identification[2][3]

Understanding the molecule's structure is the prerequisite for safe disposal. This compound is not a standard commodity chemical; it is a functionalized intermediate.

FeatureChemical CharacteristicDisposal Implication
Functional Group Secondary/Tertiary Amine (Bridged)Basicity: Will react exothermically with acids. May form salts.[1] Potential for skin absorption.
Functional Group Ether Linkage (Oxa)Peroxide Formation: While less prone than simple ethers, cyclic ethers can form peroxides upon prolonged storage and air exposure.
Physical State Likely Solid or Viscous LiquidRequires dissolution in a compatible solvent (e.g., Methanol, DMSO) for liquid waste streams, or solid waste packing.
Regulatory Status Not explicitly P-listed or U-listed (RCRA)Classify as "Non-Regulated Chemical Waste" (if non-ignitable) or "Hazardous Waste" based on characteristic toxicity.
Compatibility Matrix
  • INCOMPATIBLE: Strong Acids (HCl, H₂SO₄), Oxidizers (Peroxides, Nitrates), Acid Chlorides.

  • COMPATIBLE: Alcohols (Methanol, Ethanol), Chlorinated Solvents (DCM - note: separate waste stream), DMSO.

Part 2: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Render the chemical chemically stable before it enters the central waste stream.

  • State Assessment: Determine if the material is pure solid, a reaction mixture, or a solution.

  • Quenching (If Reactive):

    • If the material is in a reaction mixture with residual reactive reagents (e.g., acid chlorides, hydrides), quench carefully before adding to the waste container.

    • Protocol: Cool the vessel to 0°C. Add Methanol dropwise to quench electrophiles. Neutralize pH to 6–8 using a weak buffer if the solution is strongly acidic or basic.

  • Solvent Dissolution (For Solids):

    • Do not throw loose powder into a solid waste bin if it is potentially bioactive.

    • Dissolve the solid in a minimal amount of a combustible solvent (e.g., Ethanol or Acetone) to facilitate incineration.

Phase 2: Packaging & Segregation

Objective: Prevent cross-reactivity in the waste drum.

  • Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers. Avoid metal cans due to potential amine-metal complexation or corrosion.

  • Segregation:

    • Stream A (Preferred): Non-Halogenated Organic Waste (if dissolved in Acetone/EtOH).

    • Stream B: Halogenated Organic Waste (if dissolved in DCM/Chloroform).

    • Stream C: Solid Hazardous Waste (if remaining as a solid/silica gel mixture).

  • Labeling:

    • MUST include the full chemical name: 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane.

    • MUST carry the hazard checkbox: "Toxic" and "Irritant."

    • DO NOT use abbreviations (e.g., "Oxa-Aza-Dodecane") which can confuse emergency responders.

Part 3: Disposal Logic Workflow (Visualization)

The following diagram outlines the decision-making process for assigning the correct waste stream.

DisposalWorkflow Start Waste Material: 8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder StateCheck->Solid HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) Liquid->HalogenCheck Dissolve Dissolve in Combustible Solvent (Ethanol/Acetone) Solid->Dissolve Preferred StreamC WASTE STREAM C: Solid Hazardous Waste (Double Bagged) Solid->StreamC If large qty StreamA WASTE STREAM A: Non-Halogenated Organic (Incineration) HalogenCheck->StreamA No StreamB WASTE STREAM B: Halogenated Organic (High Temp Incineration) HalogenCheck->StreamB Yes Dissolve->HalogenCheck

Caption: Decision logic for segregating amine-based heterocyclic waste into appropriate incineration streams to prevent halogen contamination.

Part 4: Regulatory & Safety Compliance

RCRA Waste Classification (USA)

While this specific isomer is not a "Listed Waste" (F, K, P, or U lists) by name, it is subject to Characteristic Waste rules under 40 CFR Part 261:

  • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

  • Toxicity: If the compound exhibits toxicity characteristics (TCLP), though usually, it is classified as "Non-Regulated Chemical Waste" destined for incineration.

Best Practice: Label as "Hazardous Waste - Toxic" regardless of regulatory minimums to ensure the disposal facility handles it with maximum caution.

Emergency Procedures (Spills)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Do not wipe with paper towels immediately. Cover with an absorbent pad or vermiculite .

  • Neutralization: If the spill is large (>100mL), apply a weak acid neutralizer (Citric Acid powder) to mitigate amine vapors before sweeping.

  • Disposal: Collect all spill debris into a wide-mouth jar labeled "Spill Debris: Toxic Organic Amine."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. EPA.gov. [Link]

  • PubChem. (2024).[2] Compound Summary: Heterocyclic Amines (General Class). National Library of Medicine. [Link]

Sources

Comprehensive Safety and Handling Guide for 8-Oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of novel heterocyclic building blocks into drug discovery pipelines. 8-Oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane (often supplied as a hydrochloride salt, CAS 2031258-98-5) is a conformationally restricted tricyclic amine. While its unique geometry is highly prized for improving the pharmacokinetic profiles of lead compounds, its physical and chemical properties demand rigorous, scientifically grounded handling protocols.

This guide provides the essential logistical, safety, and operational frameworks required to handle this compound safely, ensuring both scientific integrity and operator protection.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals [1], related tricyclic amines exhibit specific hazard statements (H302, H315, H319, H335).

  • H315/H319 (Skin and Eye Irritation): The secondary amine moiety in the free base is inherently nucleophilic and basic. When the hydrochloride salt is exposed to ambient moisture or biological fluids (sweat, tears), it can cause localized pH shifts and osmotic stress on cellular membranes, leading to severe irritation.

  • H335 (Respiratory Irritation): As a lyophilized powder or crystalline solid, the compound is highly prone to electrostatic charging. Unmitigated static can cause the micro-particulates to aerosolize, presenting an immediate inhalation hazard.

  • H302 (Harmful if Swallowed): Like many low-molecular-weight nitrogenous heterocycles, it possesses high membrane permeability, leading to rapid systemic absorption if accidentally ingested.

Core Personal Protective Equipment (PPE) Matrix

Standardizing PPE is not merely a compliance exercise; it is the establishment of a physical barrier calibrated to the chemical's specific thermodynamic and kinetic behaviors. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be selected based on a rigorous, site-specific hazard assessment [2].

PPE CategorySpecification / Quantitative MetricScientific Justification & Causality
Hand Protection Nitrile gloves (

0.12 mm thickness), double-gloved.
Nitrile provides excellent chemical resistance to polar organic salts. Double-gloving creates a fail-safe barrier against microscopic tears during spatulation.
Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents ingress of aerosolized crystalline dust. Standard safety glasses with side shields are insufficient due to the risk of airborne micro-particulates floating over the rims.
Body Protection Flame-resistant (FR) lab coat with fitted knit cuffs.Knit cuffs prevent the sleeves from dragging across contaminated surfaces and eliminate gaps where airborne powder could settle on the operator's wrists.
Respiratory N95 or P100 particulate respirator (Efficiency

99.97%).
Required only if weighing outside of a certified fume hood. Captures aerosolized particles < 0.3

m generated by static repulsion.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. This methodology aligns with the National Research Council's Prudent Practices in the Laboratory [3].

Phase 1: Pre-Operation & Engineering Controls

  • Verify Airflow: Ensure the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a tissue paper strip to confirm inward directional flow before opening the chemical container.

  • Static Mitigation: Wipe down the analytical balance and surrounding sash area with an anti-static solution or use a static eliminator ionizer. Causality: This neutralizes the electrostatic repulsion that causes dry tricyclic amine powders to "jump" from the spatula, minimizing contamination.

Phase 2: Dispensing and Weighing

  • Don PPE: Equip the PPE matrix detailed in Section 2.

  • Vessel Prep: Place a pre-tared, anti-static weigh boat or glass vial onto the balance.

  • Transfer: Using a grounded metal micro-spatula, slowly transfer the 8-Oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane. Keep the source vial and the destination vessel as close as physically possible to minimize the transit path.

  • Seal: Cap the destination vial immediately after the target mass is reached. Validation: Visually inspect the threads of the vial; ensure no visible powder residue remains before sealing to prevent micro-exposures during transport.

Phase 3: Dissolution

  • Solvent Addition: Add the target solvent (e.g., DMSO, DMF, or aqueous buffer) directly to the sealed vial via a syringe if equipped with a septum, or carefully open the vial deep within the hood.

  • Agitation: Vortex or sonicate until visually homogeneous. Causality: The HCl salt form is typically highly soluble in aqueous and polar aprotic solvents, but the free base may require mild sonication to disrupt the dense crystal lattice.

Mandatory Visualization: Workflow & Spill Logic

G Start Risk Assessment & GHS Review PPE Don PPE Matrix (Nitrile, Goggles, Coat) Start->PPE Hood Engineering Controls (Fume Hood > 80 fpm) PPE->Hood Weigh Dispensing & Weighing (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Reaction Reaction Setup & Dissolution Waste Waste Segregation & Disposal Reaction->Waste Spill->Reaction No Cleanup Spill Response Protocol (Wet wipe, Neutralize) Spill->Cleanup Yes Cleanup->Waste

Operational workflow and spill response logic for 8-Oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane.

Spill Response & Decontamination

In the event of a localized spill inside the fume hood, immediate containment is critical to prevent cross-contamination to other experimental setups.

  • Isolate: Stop all active airflow-disrupting movements. Do not use a dry brush or sweeping motion, as the mechanical friction will aerosolize the fine powder.

  • Wet Containment: Carefully place a damp paper towel (wetted with water or dilute 1M HCl if neutralizing the free base) directly over the spilled powder. Causality: The capillary action of the solvent binds the micro-particulates into a slurry, completely neutralizing the aerosolization risk.

  • Wipe and Lift: Wipe inward from the edges of the spill toward the center to prevent spreading the compound over a larger surface area.

  • Secondary Wash: Swab the affected area with a 70% Isopropanol solution to dissolve and remove any residual organic film left behind by the amine.

Waste Disposal Strategy

Proper logistical disposal prevents downstream environmental contamination and protects facility management personnel.

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, wet wipes from spill cleanup, and the outer layer of double-gloves) must be placed in a robust, sealable biohazard/chemical solid waste bag.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., DCM, Methanol), dispose of it in the designated Halogenated or Non-Halogenated organic waste carboy, strictly dictated by the solvent type.

  • Labeling: Clearly label the waste container with the full chemical name (8-Oxa-11-azatricyclo[4.3.3.0^{1,6}]dodecane), its CAS number, and the appropriate GHS hazard pictograms (Irritant/Harmful).

References

  • United Nations Economic Commission for Europe (UNECE). "About the GHS." Globally Harmonized System of Classification and Labelling of Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.